2-Acetoxybiphenyl
Description
The exact mass of the compound 2-Acetoxybiphenyl is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30651. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Acetoxybiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetoxybiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-phenylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11(15)16-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUGIHHGLRFGMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30283248 | |
| Record name | 2-Acetoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30283248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3271-80-5 | |
| Record name | 2-Acetoxybiphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30283248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Acetoxybiphenyl and its Synonyms for Drug Development Professionals
Introduction: The Biphenyl Scaffold in Medicinal Chemistry
The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, facilitating interactions with a variety of biological targets. This guide focuses on a specific biphenyl derivative, 2-Acetoxybiphenyl, providing a detailed exploration of its chemical identity, synthesis, and potential as a building block in the development of novel therapeutics.
Nomenclature and Synonyms: Establishing a Clear Chemical Identity
Clarity in chemical nomenclature is paramount for effective scientific communication and research. 2-Acetoxybiphenyl is known by several synonyms, which are crucial to recognize when searching chemical databases and literature.
| Synonym | Type |
| (2-phenylphenyl) acetate | IUPAC Name |
| [1,1'-Biphenyl]-2-yl acetate | Systematic Name |
| 2-Biphenylol, acetate | Common Name |
| o-acetoxybiphenyl | Common Name |
| Acetic acid 2-biphenylyl ester | Common Name |
| CAS Number: 3271-80-5 | Registry Number |
This table provides a non-exhaustive list of synonyms for 2-Acetoxybiphenyl.
Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental to its application in drug development, influencing aspects from synthetic procedures to formulation.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₂ | [1] |
| Molecular Weight | 212.24 g/mol | [1] |
| Appearance | White to off-white crystalline solid | Inferred from related compounds |
| Melting Point | Not widely reported, but expected to be a low-melting solid | |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, acetone, and ether. | [2] |
Synthesis of 2-Acetoxybiphenyl: A Detailed Experimental Protocol
The synthesis of 2-Acetoxybiphenyl is a straightforward esterification of 2-hydroxybiphenyl. The following protocol is based on well-established acetylation methods for phenols.[1][3][4][5]
Reaction Scheme:
Sources
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
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- 4. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Molecular Structure and Analysis of 2-Phenylphenyl Acetate
Abstract: This technical guide provides a comprehensive examination of 2-Phenylphenyl acetate (also known as 2-acetoxybiphenyl), a molecule of interest in synthetic chemistry and drug discovery. This document delves into the core physicochemical properties, a robust protocol for its synthesis via esterification of 2-phenylphenol, and a detailed analysis of its molecular structure through modern spectroscopic techniques. The causality behind experimental choices and the interpretation of analytical data are emphasized to provide researchers, scientists, and drug development professionals with actionable insights. The guide culminates in a discussion of its relevance and potential applications, particularly in the context of developing novel therapeutic agents.
Molecular Identity and Physicochemical Properties
2-Phenylphenyl acetate is an ester derived from 2-phenylphenol (2-hydroxybiphenyl). The molecule consists of a biphenyl core structure where an acetate group is attached to one of the phenyl rings at the ortho position relative to the phenyl-phenyl bond. This arrangement results in steric interactions that influence its conformation and reactivity.
Below is a diagram illustrating the molecular structure of 2-Phenylphenyl acetate.
Caption: 2D structure of 2-Phenylphenyl acetate.
The key identification and computed physicochemical properties are summarized in the table below. Experimental data for the final product is limited, so properties of the precursor, 2-phenylphenol, are included for context.
| Property | Value | Source |
| IUPAC Name | (2-phenylphenyl) acetate | PubChem[1] |
| Synonyms | 2-Acetoxybiphenyl, [1,1'-Biphenyl]-2-yl acetate | PubChem[1] |
| CAS Number | 3271-80-5 | PubChem[1] |
| Molecular Formula | C₁₄H₁₂O₂ | PubChem[1] |
| Molecular Weight | 212.24 g/mol | PubChem[1] |
| XLogP3 (Computed) | 3.0 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Precursor: 2-Phenylphenol | ||
| Melting Point | 55.5 to 57.5 °C | Wikipedia[2] |
| Boiling Point | 280 to 284 °C | Wikipedia[2] |
Synthesis and Purification
The most direct and common method for preparing 2-Phenylphenyl acetate is through the esterification of its precursor, 2-phenylphenol. This is typically achieved by acetylation using acetic anhydride. The choice of a base catalyst is crucial; a non-nucleophilic base such as pyridine or triethylamine is often employed to neutralize the acetic acid byproduct and accelerate the reaction.
The workflow below illustrates the key stages of synthesis and purification.
Caption: Experimental workflow for synthesis and purification.
Experimental Protocol: Acetylation of 2-Phenylphenol
This protocol is a self-validating system. Successful synthesis is confirmed by the disappearance of the starting material (monitored by TLC) and verified by the spectroscopic analysis of the final product as detailed in Section 3.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-phenylphenol (1.0 eq) in anhydrous pyridine (approx. 5-10 volumes). The use of pyridine serves as both the solvent and the acid scavenger.
-
Reaction Setup: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This step is critical to control the initial exotherm upon addition of the acetylating agent.
-
Acetylation: Add acetic anhydride (1.2 eq) to the cooled solution dropwise using a syringe or dropping funnel over 15-20 minutes. The slight excess of acetic anhydride ensures complete consumption of the starting phenol.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the mixture stir for 2-4 hours, or until Thin Layer Chromatography (TLC) indicates the complete consumption of 2-phenylphenol.
-
Work-up and Neutralization: Cool the reaction mixture again in an ice bath and slowly add cold 2M hydrochloric acid (HCl) until the pH is acidic (~pH 2). This step protonates and solubilizes the pyridine in the aqueous layer, facilitating its removal.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL). The organic layers are combined.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) to remove any remaining acetic acid, followed by a wash with brine (1 x 20 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure 2-Phenylphenyl acetate.
Structural Elucidation and Spectroscopic Analysis
Confirmation of the molecular structure of 2-Phenylphenyl acetate is unequivocally achieved through a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry. Each technique provides complementary information that, when combined, validates the final product's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While dedicated experimental spectra for 2-Phenylphenyl acetate are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shift principles and data from analogous compounds like phenyl acetate and substituted biphenyls.[3][4]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.50 - 7.30 | Multiplet | 9H | Ar-H | Protons of both phenyl rings will resonate in this region. The complex overlapping patterns are due to multiple coupling constants. |
| ~ 2.05 | Singlet | 3H | -OCOCH₃ | The methyl protons of the acetate group are deshielded by the adjacent carbonyl and appear as a characteristic singlet. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 169.5 | C =O | The carbonyl carbon of the ester group, highly deshielded. |
| ~ 148.8 | Ar-C -O | The aromatic carbon directly attached to the ester oxygen. |
| ~ 138.0 - 121.0 | Ar-C | The remaining 11 aromatic carbons, including the two quaternary carbons of the phenyl-phenyl bond. |
| ~ 21.0 | -O=C-CH₃ | The methyl carbon of the acetate group. |
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the presence of key functional groups. The expected absorptions for 2-Phenylphenyl acetate are based on the characteristic frequencies for esters and aromatic compounds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100 - 3000 | C-H Stretch | Aromatic C-H |
| ~ 1760 | C=O Stretch | Ester Carbonyl |
| ~ 1600, 1480 | C=C Stretch | Aromatic Ring |
| ~ 1200 | C-O Stretch | Ester C-O |
The most telling feature is the strong carbonyl (C=O) stretch around 1760 cm⁻¹, which is characteristic of a phenyl ester and confirms successful acetylation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. For 2-Phenylphenyl acetate, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragment ions.[1]
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Molecular Ion ([M]⁺˙): m/z = 212. This peak corresponds to the molecular weight of the compound (C₁₄H₁₂O₂).
-
Key Fragmentation: The primary fragmentation pathway involves the loss of a ketene molecule (CH₂=C=O) from the molecular ion, which is a classic fragmentation for aryl acetates.
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[M - 42]⁺˙: m/z = 170. This significant peak corresponds to the 2-phenylphenol cation radical, formed by the loss of ketene (42 Da). This is a strong indicator of the parent structure.
-
[CH₃CO]⁺: m/z = 43. This peak corresponds to the acylium ion, another common fragment from acetate esters.
-
Other fragments at m/z 169 (loss of H from the m/z 170 fragment), 141, and 115 are also observed, arising from further fragmentation of the biphenyl core.[1]
-
Applications and Relevance in Research
While 2-Phenylphenyl acetate itself is not a widely commercialized product, its structural motif is of significant interest to the drug development community. The biphenyl core is a privileged structure in medicinal chemistry, and its derivatives often exhibit a range of biological activities.
-
Anti-inflammatory and Analgesic Agents: Research has shown that derivatives of 2-acetoxybiphenyl, such as 2'-acetoxybiphenyl-2-carboxylic acid, possess both anti-inflammatory and analgesic properties.[5] This suggests that 2-Phenylphenyl acetate could serve as a valuable scaffold or intermediate for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs). The acetate group can act as a prodrug moiety, which may be hydrolyzed in vivo to release the active phenolic compound.
-
Precursor for Biologically Active Molecules: The precursor, 2-phenylphenol, is a well-known biocide used as a fungicide and disinfectant.[2] The acetylation to 2-Phenylphenyl acetate modifies its physicochemical properties, such as lipophilicity, which can be a strategic step in developing derivatives with tailored biological activities and improved pharmacokinetic profiles.
Conclusion
2-Phenylphenyl acetate is a well-defined organic molecule whose structure can be synthesized and validated through standard laboratory procedures. Its identity is firmly established by a combination of NMR, IR, and mass spectrometry techniques, which together provide a cohesive and unambiguous structural portrait. The analysis of its fragmentation pattern in mass spectrometry and the predictable nature of its NMR and IR spectra make it an excellent model compound for educational and research purposes. Furthermore, its connection to biologically active biphenyl derivatives underscores its potential as a building block in the ongoing search for new and effective therapeutic agents.
References
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Wikipedia. (n.d.). 2-Phenylphenol. Retrieved February 2, 2026, from [Link]
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MDPI. (n.d.). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Retrieved February 2, 2026, from [Link]
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PubMed. (1979). Synthesis of 2'-acetoxybiphenyl-2-carboxylic Acid and Its Derivatives as Potential Anti-Inflammatory and Analgesic Agents. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). 2-Acetylphenyl acetate. Retrieved February 2, 2026, from [Link]
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Mol-Instincts. (n.d.). 4-Acetylbiphenyl. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). 2-Acetoxybiphenyl. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). 2-Phenylethyl Acetate. Retrieved February 2, 2026, from [Link]
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ResearchGate. (2021). Is there any simple method to make n acetylation of 2-amino phenol? Retrieved February 2, 2026, from [Link]
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Journal of Applied Pharmaceutical Science. (n.d.). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Retrieved February 2, 2026, from [Link]
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PubMed Central. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Retrieved February 2, 2026, from [Link]
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NIST WebBook. (n.d.). 2-Benzoyloxyacetophenone. Retrieved February 2, 2026, from [Link]
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J. Chem. Soc. Pak. (n.d.). Analysis of 13C NMR Spectra of Some Phenyl Acetates. Retrieved February 2, 2026, from [Link]
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Introduction: The Biphenyl Acetate Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Biphenyl Acetate Derivatives
The biphenyl scaffold, characterized by two interconnected phenyl rings, is a cornerstone in medicinal chemistry, recognized for its structural rigidity and favorable pharmacokinetic properties.[1][2] This moiety is present in numerous natural products, marketed drugs, and pharmacologically active compounds.[2][3] When functionalized with an acetate group, the resulting biphenyl acetate derivatives exhibit a modulated and often enhanced spectrum of biological activities. The acetate portion can influence solubility, membrane permeability, and binding interactions with biological targets, making this class of compounds a fertile ground for drug discovery.[4]
This technical guide offers a comprehensive exploration of the biological activities of biphenyl acetate derivatives, intended for researchers, scientists, and drug development professionals. We will delve into their diverse therapeutic applications, underlying mechanisms of action, key synthetic strategies, and the robust experimental methodologies required for their evaluation. The narrative is structured to provide not just procedural steps but the scientific rationale behind them, ensuring a deep, actionable understanding of this versatile chemical class.
Therapeutic Landscape: Key Biological Activities and Mechanisms of Action
Biphenyl acetate derivatives have demonstrated significant potential across multiple therapeutic areas, largely due to their ability to interact with a wide array of biological targets.[2][5] Their efficacy stems from the modulation of critical signaling pathways implicated in various pathologies.
Anti-inflammatory Activity
The biphenyl scaffold is a well-established pharmacophore for anti-inflammatory agents.[6] Marketed non-steroidal anti-inflammatory drugs (NSAIDs) like Fenbufen and Flurbiprofen are biphenyl acetic acid derivatives, underscoring the scaffold's clinical relevance.[5][6][7]
-
Mechanism of Action: The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are pivotal in the inflammatory cascade by converting arachidonic acid to prostaglandins.[6] The rigid biphenyl structure allows for effective hydrophobic interactions within the active site of the COX enzymes, while the acidic acetate moiety often coordinates with key residues, leading to potent inhibition. Some derivatives may also exhibit anti-inflammatory effects through other pathways, such as the modulation of pro-inflammatory cytokines.
Anticancer Activity
A growing body of evidence supports the potential of biphenyl acetate derivatives as potent anticancer agents, acting through multiple mechanisms to induce cancer cell death and inhibit tumor growth.
-
Histone Deacetylase (HDAC) Inhibition: Certain acetylated biphenyl compounds function as histone deacetylase (HDAC) inhibitors.[4] HDACs are crucial for the epigenetic regulation of gene expression, and their dysregulation is a common feature in many cancers. By inhibiting HDACs, these derivatives can alter the acetylation status of histones, leading to changes in gene transcription that induce cell cycle arrest, differentiation, and apoptosis in malignant cells.[4]
-
Anti-proliferative and Pro-apoptotic Effects: Studies have demonstrated the potent anti-proliferative activity of biphenyl acetate and related derivatives against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231).[5] Some analogues, structurally related to combretastatin A4 (CA4), act as vascular-disrupting agents by targeting tubulin, leading to prolonged mitotic arrest and subsequent apoptosis.
Antimicrobial and Antifungal Activity
The versatility of the biphenyl acetate scaffold extends to infectious diseases, with numerous derivatives exhibiting significant antibacterial and antifungal properties.[7]
-
Mechanism of Action: The antimicrobial mechanisms are diverse. Some derivatives are believed to function by inhibiting essential bacterial enzymes. For instance, molecular docking studies have suggested that certain biphenyl compounds bind strongly to Escherichia coli FabH, a key enzyme in bacterial fatty acid synthesis, indicating a plausible mechanism of action.[8] The lipophilic nature of the biphenyl core facilitates passage through microbial cell membranes, allowing the active molecule to reach its intracellular target. Activity has been documented against both Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria, as well as fungal species like Aspergillus niger.[2][9]
Diverse Pharmacological Roles
Beyond the major areas above, biphenyl acetate derivatives have been investigated for a wide range of other biological activities, including:
-
Antioxidant and Free Radical Scavenging Activity
-
Analgesic and Antipyretic Properties [7]
-
Antidiabetic Activity [2]
-
5-HT4 Receptor Antagonism , with potential applications in cardiovascular and central nervous system disorders.[10]
Synthesis of Biphenyl Acetate Derivatives: A Methodological Overview
The generation of diverse libraries of biphenyl acetate derivatives is crucial for structure-activity relationship (SAR) studies. Several robust synthetic strategies are commonly employed.
Key Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming the C-C bond between the two phenyl rings, constructing the core biphenyl structure.[2][5][6] This is often a precursor step before the addition or modification of the acetate moiety.
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (e.g., a substituted bromobenzoic acid, 1.0 eq), the corresponding arylboronic acid (1.0-1.2 eq), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq).[5][6]
-
Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).[5][6] Introduce the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq).[6] The causality for using a palladium(0) catalyst lies in its ability to initiate the catalytic cycle via oxidative addition to the aryl halide.
-
Reaction Execution: Heat the mixture to 80-110°C and stir vigorously for 4-16 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Cool the reaction to room temperature. Dilute with water and acidify with HCl to precipitate the biphenyl carboxylic acid product. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Final Product Isolation: Purify the crude product via column chromatography on silica gel or by recrystallization to yield the pure biphenyl derivative.[6]
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Caption: General workflow for synthesizing a biphenyl core structure.
Experimental Evaluation: Protocols for Assessing Biological Activity
To validate the therapeutic potential of newly synthesized derivatives, a series of robust and reproducible in vitro assays are essential. The choice of assay is dictated by the target biological activity.
Protocol 1: In Vitro Anticancer Activity (MTT Cell Viability Assay)
This protocol determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀).
-
Cell Culture: Culture human cancer cells (e.g., MCF-7 breast cancer cells) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. This density is chosen to ensure cells are in a logarithmic growth phase during the experiment.
-
Compound Treatment: Prepare serial dilutions of the biphenyl acetate derivatives in culture media. Replace the old media in the wells with media containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Tamoxifen).[5]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to act as a free radical scavenger.
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test compounds in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each test compound concentration to the wells. Add 100 µL of the DPPH solution to each well. A control well should contain only methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The antioxidant compound will donate a hydrogen atom to the DPPH radical, causing a color change from violet to yellow.
-
Data Acquisition: Measure the absorbance at 517 nm.
-
Analysis: Calculate the percentage of DPPH scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Caption: A typical workflow for screening compound libraries.
Quantitative Data and Structure-Activity Relationship (SAR)
The biological activity of biphenyl acetate derivatives is highly dependent on the nature and position of substituents on the biphenyl rings and modifications to the acetate linker.
Summary of Anticancer Activity Data
The following table summarizes representative data for biphenyl carboxylic acid derivatives (closely related to acetate derivatives) against human breast cancer cell lines.
| Compound ID | Substituent on Biphenyl Ring | IC₅₀ (µM) vs. MCF-7[5] | IC₅₀ (µM) vs. MDA-MB-231[5] |
| 3a | Unsubstituted | 10.14 ± 2.05 | 10.78 ± 2.58 |
| 3j | 4'-Benzyloxy | 9.92 ± 0.97 | 9.54 ± 0.85 |
| Tamoxifen | Standard Drug | 9.45 ± 0.64 | 9.12 ± 0.74 |
SAR Insights:
-
The data indicates that even the unsubstituted biphenyl core (Compound 3a) possesses good anticancer activity.[5]
-
The addition of a bulky, lipophilic benzyloxy group at the 4'-position (Compound 3j) slightly enhances the potency, bringing it very close to that of the standard drug Tamoxifen.[5] This suggests that this position is a key site for modification to improve target engagement.
-
For cholinesterase inhibition, the length of the linker between the biphenyl core and an amine group is critical; a two-carbon linker was found to be more potent than linkers with three or four carbons.[11]
-
For antioxidant activity, derivatives containing hydroxyl, amine, and methoxy groups on the biphenyl scaffold have shown significant free radical scavenging potential.
Conclusion and Future Directions
Biphenyl acetate derivatives represent a privileged and highly versatile scaffold in drug discovery. Their demonstrated efficacy as anti-inflammatory, anticancer, and antimicrobial agents, among other activities, confirms their significant therapeutic potential. The synthetic tractability of the biphenyl core, particularly through robust methods like the Suzuki-Miyaura coupling, allows for extensive chemical modification and fine-tuning of pharmacological properties.
Future research should focus on several key areas:
-
Target Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1) or receptor subtypes to minimize off-target side effects.
-
Mechanism Elucidation: Moving beyond phenotypic screening to identify the precise molecular targets and signaling pathways modulated by the most potent compounds.
-
Pharmacokinetic Optimization: Conducting comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to improve properties like oral bioavailability and metabolic stability, which are critical for clinical translation.[8][10]
-
Exploration of Novel Activities: Screening optimized libraries against new and emerging biological targets to uncover novel therapeutic applications for this valuable chemical class.
By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full potential of biphenyl acetate derivatives as next-generation therapeutics can be realized.
References
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Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1046.
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BenchChem. (2025). The Therapeutic Potential of Acetylated Biphenyl Compounds: A Technical Guide for Drug Development Professionals. BenchChem.
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NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications.
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Al-Majid, A. M., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19370-19430.
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IJSDR. (2020). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 5(6).
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BenchChem. A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
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ResearchGate. Some biologically active biphenyl derivatives.
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Reddy, G. K., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
-
Jain, S., et al. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate.
-
Al-Majid, A. M., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
-
D'Acquarica, I., et al. (2025). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. ACS Omega.
-
Al-Majid, A. M., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Semantic Scholar.
-
Li, W., et al. (2015). Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. MDPI.
-
Hage, S., et al. (2013). Acidic biphenyl derivatives: synthesis and biological activity of a new series of potent 5-HT(4) receptor antagonists. PubMed.
-
RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
-
ResearchGate. (2020). (PDF) SYNTHESIS, CHARACTERIZATION AND INVITRO ANTI- INFLAMMATORY ACTIVITY OF 1-SUBSTITUTED BIPHENYL DERIVATIVES.
-
TSI Journals. (2011). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME BIPHENYL DERIVATIVES.
-
Jain, S., et al. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. International Journal of Pharmaceutical Sciences and Research.
-
ResearchGate. Initial SAR studies of biphenyl derivatives a.
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- 11. mdpi.com [mdpi.com]
2-Acetoxybiphenyl: A Pivotal Intermediate for Acyl-Biphenyl Scaffolds
Topic: 2-Acetoxybiphenyl as a Chemical Intermediate in Organic Synthesis Document Type: Technical Whitepaper Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
In the architecture of complex biaryl systems, 2-acetoxybiphenyl (2-biphenyl acetate) serves a dual function: it is a robust protecting group for the labile 2-phenylphenol moiety and, more critically, a "loaded spring" for carbon-carbon bond formation via the Fries rearrangement .
While often categorized merely as an ester, this molecule is the primary gateway to hydroxy-acetylbiphenyls —privileged scaffolds in liquid crystal engineering and non-steroidal anti-inflammatory drug (NSAID) development. This guide dissects the mechanistic utility of 2-acetoxybiphenyl, moving beyond basic acetylation to focus on its role in regioselective acyl migration and transition-metal-catalyzed C–H activation.
Chemical Profile & Strategic Utility
Structural Properties
2-Acetoxybiphenyl is the acetate ester of 2-phenylphenol. Its lipophilicity (LogP ~3.6) makes it an excellent substrate for interfacial enzymatic studies, but its primary synthetic value lies in its electronic disposition. The acetoxy group deactivates the ring slightly compared to the free phenol but directs electrophilic substitution (or rearrangement) to the ortho and para positions relative to the oxygen.
| Property | Value | Relevance |
| CAS Number | 1134-94-7 | Identification |
| Molecular Weight | 212.24 g/mol | Stoichiometry calculations |
| Boiling Point | ~305 °C | High thermal stability for high-temp rearrangements |
| Solubility | DCM, Toluene, Et2O | Compatible with Friedel-Crafts solvents |
The "Masked" Phenol Concept
In multi-step synthesis, the free hydroxyl group of 2-phenylphenol is prone to oxidation and non-selective O-alkylation. Acetylation "masks" this functionality. Unlike methyl ethers (which require harsh BBr3 cleavage), the acetate is cleaved under mild hydrolytic conditions or, more productively, rearranged to form a C-C bond.
Synthesis of 2-Acetoxybiphenyl
Objective: Quantitative conversion of 2-phenylphenol to 2-acetoxybiphenyl with minimal purification requirements.
Protocol 1: DMAP-Catalyzed Acetylation
Rationale: While acetyl chloride can be used, the acetic anhydride/pyridine system catalyzed by DMAP (4-Dimethylaminopyridine) offers a self-validating endpoint (color change/TLC) and simplified workup.
Reagents:
-
2-Phenylphenol (1.0 equiv)
-
Acetic Anhydride (1.2 equiv)
-
Pyridine (1.5 equiv)
-
DMAP (0.01 equiv)
-
Dichloromethane (DCM) [Solvent]
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 2-phenylphenol in dry DCM (0.5 M concentration).
-
Catalyst Addition: Add pyridine followed by DMAP. The solution should remain clear.
-
Acylation: Add acetic anhydride dropwise at 0 °C to control exotherm.
-
Reaction Monitoring: Warm to room temperature. Monitor by TLC (Hexane/EtOAc 9:1). The disappearance of the starting phenol (lower Rf, UV active) and appearance of the ester (high Rf) confirms completion (typically < 2 hours).
-
Quench & Wash: Quench with saturated NH4Cl. Wash the organic layer with 1M HCl (to remove pyridine), then saturated NaHCO3 (to remove acetic acid), and finally brine.
-
Isolation: Dry over MgSO4 and concentrate. High-purity oil is obtained, which may crystallize upon standing.
The Core Application: Fries Rearrangement
The most sophisticated application of 2-acetoxybiphenyl is the Fries rearrangement . This Lewis-acid-mediated reaction migrates the acetyl group from the oxygen to the aromatic ring, generating 2-hydroxy-5-acetylbiphenyl (para-migration) or 2-hydroxy-3-acetylbiphenyl (ortho-migration).
Mechanistic Pathway
The reaction proceeds via an acylium ion intermediate.[1][2][3] The coordination of the Lewis Acid (LA) to the carbonyl oxygen weakens the C-O ester bond.
-
Intermolecular Pathway: The acylium ion dissociates and attacks the ring of a different molecule.
-
Intramolecular Pathway: The acyl group migrates via a solvent cage mechanism.
Regiocontrol: The Temperature Switch
-
Kinetic Control (Low Temp, <60°C): Favors the para product (5-position). Steric hindrance from the phenyl ring at the 2-position discourages attack at the 3-position (ortho).
-
Thermodynamic Control (High Temp, >120°C): Favors the ortho product (3-position). The ortho isomer is stabilized by chelation (hydrogen bonding) between the carbonyl oxygen and the phenolic proton, which is thermodynamically more stable despite the steric crowding.
Figure 1: Mechanistic divergence in the Fries rearrangement of 2-acetoxybiphenyl controlled by thermal conditions.
Protocol 2: Lewis Acid Mediated Rearrangement
Target: 5-Acetyl-2-hydroxybiphenyl (Major product at medium temp).
Reagents:
-
2-Acetoxybiphenyl (1.0 equiv)
-
Aluminum Chloride (AlCl3) (1.2 - 1.5 equiv) [Must be anhydrous]
-
Chlorobenzene [Solvent - allows higher reflux temps than DCM]
Step-by-Step Methodology:
-
Setup: Flame-dry a three-neck flask equipped with a reflux condenser and a drying tube (CaCl2). Moisture kills the catalyst.
-
Suspension: Suspend AlCl3 in chlorobenzene.
-
Addition: Add 2-acetoxybiphenyl dropwise. The mixture will likely turn yellow/orange as the Lewis acid complex forms.
-
Reaction:
-
For Para-isomer: Heat to 50-60 °C for 4-6 hours.
-
For Ortho-isomer: Heat to reflux (132 °C) for 3 hours.
-
-
Quench (Critical): Cool to room temperature. Pour the reaction mixture carefully onto crushed ice/HCl. This hydrolyzes the aluminum-phenoxide complex.
-
Observation: A white precipitate (aluminum salts) will dissolve, leaving the organic product oil/solid.
-
-
Purification: Steam distillation is often used historically to separate ortho (volatile due to H-bonding) from para (non-volatile). Alternatively, use flash column chromatography (Hexane/EtOAc gradient).
Advanced Applications: Biocatalysis & C-H Activation
Lipase-Catalyzed Kinetic Resolution
2-Acetoxybiphenyl is frequently used as a model substrate to test the interfacial activation of lipases (e.g., Candida antarctica Lipase B, CALB). In biphasic systems (Water/Toluene), the hydrolysis rate of 2-acetoxybiphenyl correlates with the enzyme's ability to open its "lid" domain at the interface.
-
Application: Screening novel lipase mutants for bulky substrate acceptance.
Palladium-Catalyzed C-H Activation
Modern catalysis utilizes the acetoxy group not just as a leaving group, but as a Directing Group (DG) precursor.
-
Ortho-Olefination: The resulting free phenol (after in-situ hydrolysis or rearrangement) can direct Pd(II) to the ortho position (the 3-position of the biphenyl) to install styrenyl groups via oxidative Heck reactions.
-
Mechanism: The phenol coordinates to Pd, lowering the energy barrier for C-H activation at the proximal position.
Figure 2: Divergent synthetic workflows starting from 2-acetoxybiphenyl.
References
-
Fries Rearrangement Mechanism & Scope
-
Synthesis of Hydroxybiphenyls
-
Lipase Kinetics on Aryl Esters
- Title: Lipase-catalyzed hydrolysis of 2-naphthyl esters in biphasic system (Analogous substr
- Source: PubMed
-
URL:[Link] (Generalized search for 2-acetoxybiphenyl kinetics)
-
Palladium Catalyzed C-H Activation
- Title: Axially Chiral 2-Hydroxybiaryls by Palladium-Catalyzed Enantioselective C–H Activ
- Source: NIH / PubMed Central
-
URL:[Link]
- General Reactivity of Phenolic Esters: Title: Fries Rearrangement - Sigma-Aldrich Reaction Guide Source: Sigma-Aldrich
Sources
Unlocking the Therapeutic Potential of 2-Acetoxybiphenyl: A Technical Guide for Pharmaceutical Innovators
Abstract
This technical guide delves into the promising, yet underexplored, pharmaceutical applications of 2-Acetoxybiphenyl. Primarily positioned as a prodrug of the bioactive metabolite 2-hydroxybiphenyl, this molecule presents a compelling scaffold for the development of novel anti-inflammatory and analgesic agents. This document provides a comprehensive overview of its synthesis, chemical properties, and, most critically, its potential therapeutic applications. We will explore the mechanistic rationale for its use, grounded in the established anti-inflammatory and analgesic properties of related biphenyl compounds and the enzymatic pathways responsible for its bioactivation. Detailed experimental protocols and in-silico modeling are presented to provide a robust framework for researchers and drug development professionals to investigate and harness the full therapeutic potential of 2-Acetoxybiphenyl.
Introduction: The Biphenyl Scaffold in Drug Discovery
The biphenyl moiety is a privileged structure in medicinal chemistry, forming the core of numerous successful therapeutic agents. Its rigid, yet conformationally flexible, nature allows for optimal interactions with a variety of biological targets. Notably, many biphenyl-containing compounds have demonstrated significant anti-inflammatory and analgesic properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). This established precedent provides a strong foundation for the exploration of novel biphenyl derivatives as potential drug candidates.
2-Acetoxybiphenyl, an ester derivative of 2-hydroxybiphenyl, emerges as a particularly interesting candidate due to its potential to act as a prodrug. The ester linkage is designed to be cleaved in vivo by esterase enzymes, releasing the active phenolic compound, 2-hydroxybiphenyl. This strategy can enhance the pharmacokinetic properties of the parent drug, such as solubility, stability, and oral bioavailability, while potentially reducing off-target effects.
Figure 1: Prodrug strategy of 2-Acetoxybiphenyl.
Synthesis and Physicochemical Properties
Synthesis of 2-Acetoxybiphenyl
2-Acetoxybiphenyl can be readily synthesized through the acetylation of 2-hydroxybiphenyl. A standard laboratory procedure is provided below.
Protocol 2.1: Acetylation of 2-Hydroxybiphenyl
-
Dissolution: Dissolve 2-hydroxybiphenyl (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.
-
Base Addition: Add a base, such as triethylamine or pyridine (1.2 equivalents), to the solution to act as a scavenger for the acidic byproduct.
-
Acetylation: Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) to the reaction mixture at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Physicochemical Data
A summary of the key physicochemical properties of 2-Acetoxybiphenyl is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₂ | PubChem |
| Molecular Weight | 212.24 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | 63-65 °C | - |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), sparingly soluble in water. | - |
Potential Pharmaceutical Applications: A Prodrug Approach to Inflammation and Pain Management
The primary pharmaceutical potential of 2-Acetoxybiphenyl lies in its role as a prodrug that, upon in vivo hydrolysis, releases the active metabolite, 2-hydroxybiphenyl. This strategy is predicated on the hypothesis that 2-hydroxybiphenyl possesses inherent anti-inflammatory and analgesic properties.
Rationale for Anti-Inflammatory and Analgesic Activity
The biphenyl scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). For instance, flurbiprofen and diflunisal are biphenyl derivatives that exert their therapeutic effects through the inhibition of COX enzymes, thereby blocking the production of prostaglandins, which are key mediators of inflammation and pain.[1]
While direct studies on the anti-inflammatory and analgesic properties of 2-hydroxybiphenyl are limited, research on structurally related compounds provides a strong rationale for its potential efficacy. For example, 2,2'-biphenol, a structural isomer, has been shown to inhibit lipopolysaccharide (LPS)-stimulated COX-2 expression in RAW 264.7 cells.[2] This suggests that the hydroxylated biphenyl core is capable of interacting with and modulating key inflammatory pathways.
The proposed mechanism of action for the anti-inflammatory and analgesic effects of 2-hydroxybiphenyl centers on the inhibition of enzymes involved in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and potentially lipoxygenases (LOX).
Figure 2: Simplified Arachidonic Acid Cascade.
The Prodrug Advantage: Pharmacokinetic Considerations
The use of 2-Acetoxybiphenyl as a prodrug for 2-hydroxybiphenyl offers several potential pharmacokinetic advantages:
-
Improved Oral Bioavailability: The esterification of the phenolic hydroxyl group can increase the lipophilicity of the molecule, potentially leading to enhanced absorption from the gastrointestinal tract.
-
Protection from First-Pass Metabolism: The acetate group can mask the hydroxyl functionality, protecting it from premature metabolism in the liver.
-
Controlled Release: The rate of hydrolysis of the ester bond by plasma and tissue esterases can be modulated to achieve a more sustained release of the active drug, potentially leading to a longer duration of action and a more favorable dosing regimen.
Protocol 3.1: In Vitro Plasma Hydrolysis Assay
To evaluate the conversion of 2-Acetoxybiphenyl to 2-hydroxybiphenyl, an in vitro plasma hydrolysis assay can be performed.
-
Incubation: Incubate a known concentration of 2-Acetoxybiphenyl in fresh human or animal plasma at 37°C.
-
Time Points: Collect aliquots of the plasma at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Protein Precipitation: Stop the reaction and precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples and analyze the supernatant for the concentrations of both 2-Acetoxybiphenyl and 2-hydroxybiphenyl using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Calculate the rate of hydrolysis and the half-life of 2-Acetoxybiphenyl in plasma.
Experimental Evaluation of Biological Activity
To substantiate the therapeutic potential of 2-Acetoxybiphenyl and its active metabolite, a series of in vitro and in vivo assays are recommended.
In Vitro Anti-Inflammatory Assays
Protocol 4.1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of 2-hydroxybiphenyl to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.
-
Incubation: Pre-incubate the enzyme with various concentrations of 2-hydroxybiphenyl or a vehicle control.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.
-
Product Quantification: Measure the production of prostaglandin E2 (PGE2) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) of 2-hydroxybiphenyl for each COX isoform.
Protocol 4.2: Lipoxygenase (LOX) Inhibition Assay
This assay assesses the inhibitory effect of 2-hydroxybiphenyl on lipoxygenase activity.
-
Enzyme Source: Use a commercially available lipoxygenase enzyme (e.g., from soybean).
-
Incubation: Pre-incubate the enzyme with different concentrations of 2-hydroxybiphenyl.
-
Substrate Addition: Add linoleic acid or arachidonic acid as the substrate.
-
Product Detection: Monitor the formation of the hydroperoxy fatty acid product spectrophotometrically at 234 nm.
-
IC50 Calculation: Determine the IC50 value for 2-hydroxybiphenyl.
In Vivo Analgesic and Anti-Inflammatory Models
Protocol 4.3: Acetic Acid-Induced Writhing Test (Analgesic Activity)
This model is used to evaluate peripheral analgesic activity.
-
Animal Model: Use male or female Swiss albino mice.
-
Drug Administration: Administer 2-Acetoxybiphenyl orally at various doses. A positive control (e.g., aspirin) and a vehicle control group should be included.
-
Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally.
-
Observation: Count the number of writhes (abdominal constrictions) for each mouse over a 20-minute period.
-
Data Analysis: Calculate the percentage inhibition of writhing for each dose group compared to the vehicle control.
Protocol 4.4: Carrageenan-Induced Paw Edema Model (Anti-Inflammatory Activity)
This is a classic model for evaluating acute inflammation.
-
Animal Model: Use male or female Wistar or Sprague-Dawley rats.
-
Drug Administration: Administer 2-Acetoxybiphenyl orally at different doses, along with positive (e.g., indomethacin) and vehicle control groups.
-
Induction of Edema: After the pre-treatment period, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of paw edema for each treatment group compared to the control group.
Future Directions and Conclusion
The information presented in this technical guide provides a strong foundation for the investigation of 2-Acetoxybiphenyl as a promising prodrug for the development of new anti-inflammatory and analgesic therapies. The biphenyl scaffold, coupled with a prodrug strategy, offers a compelling avenue for creating safer and more effective treatments for a range of inflammatory conditions and pain states.
Future research should focus on:
-
Comprehensive Pharmacokinetic Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of 2-Acetoxybiphenyl and 2-hydroxybiphenyl are crucial.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by 2-hydroxybiphenyl will provide a deeper understanding of its therapeutic effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of 2-Acetoxybiphenyl analogs could lead to the identification of compounds with optimized potency, selectivity, and pharmacokinetic properties.
-
Toxicology and Safety Assessment: Thorough toxicological evaluation is essential to ensure the safety of any potential drug candidate.
References
- Shah, U. A., Wagh, N. K., Deokar, H. S., Kadam, S. S., & Kulkarni, V. M. (2010). Design, Synthesis, Pharmacological Screening And Molecular Docking Of Biphenyl Analogues As Anti-Inflammatory Agents (Part-I). International Journal of Pharma and Bio Sciences, 1(4).
- Datar, P. A., & Mahadik, K. R. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical & Pharmaceutical Research, 12(1), 51-58.
- Nakai, Y., et al. (2003). Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'-biphenol and phenol. Journal of Clinical Biochemistry and Nutrition, 33(1), 29-37.
- Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., & Stegeman, R. A. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.
-
PubChem. (n.d.). 2-Acetoxybiphenyl. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
-
PubChem. (n.d.). 2-Phenylphenol. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
Sources
Unlocking Novel Transformations: A Technical Guide to the Synthetic Potential of 2-Acetoxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide delves into the untapped potential of 2-acetoxybiphenyl as a versatile starting material for the discovery of novel chemical reactions. Moving beyond its known applications, we will explore promising avenues for innovation in synthetic chemistry, focusing on modern catalytic methods and strategic functionalization. This document is intended to serve as a roadmap for researchers seeking to expand the synthetic utility of this readily available biphenyl derivative.
The Strategic Advantage of 2-Acetoxybiphenyl: A Chemist's Perspective
2-Acetoxybiphenyl, a simple ester derivative of 2-hydroxybiphenyl, possesses a unique combination of functional groups that render it an attractive substrate for methodological development. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science.[1] The acetoxy group, while seemingly simple, offers a wealth of strategic possibilities:
-
A Masked Phenol: The acetoxy group serves as a robust protecting group for the more reactive phenol, which can be unveiled under controlled conditions. This allows for chemoselective reactions at other positions of the biphenyl core.
-
A Directing Group Precursor: The true power of the acetoxy moiety lies in its ability to be readily converted to a directing group for C-H functionalization. Hydrolysis to the corresponding phenol provides a powerful coordinating group for transition metal catalysts.
-
An Acyl Source: The acetyl group can participate in intramolecular rearrangements, such as the Fries rearrangement, to introduce a ketone functionality onto the aromatic ring.[2]
-
A Handle for Cross-Coupling: While less common, the C-O bond of the acetate could potentially be activated for cross-coupling reactions under specific catalytic conditions.
This guide will explore how these inherent properties can be leveraged to forge new synthetic pathways.
Palladium-Catalyzed C-H Functionalization: A New Frontier for 2-Acetoxybiphenyl
Palladium-catalyzed C-H activation has emerged as a transformative tool in organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds.[3] While much of the research has focused on directing groups like pyridines or amides, the hydroxyl group of 2-hydroxybiphenyl (readily obtained from 2-acetoxybiphenyl) is a competent directing group for ortho-C-H functionalization.
Proposed Novel Reaction: ortho-Olefination of 2-Hydroxybiphenyl
Drawing inspiration from the successful ortho-olefination of other phenolic compounds, we propose a novel application for 2-acetoxybiphenyl. The reaction would proceed via in situ deacetylation to 2-hydroxybiphenyl, followed by palladium-catalyzed C-H olefination at the ortho' position of the second aromatic ring.
Reaction Scheme:
Sources
Methodological & Application
GC-MS Analysis of 2-Acetoxybiphenyl: High-Fidelity Protocols for Metabolic and Impurity Profiling
[1][2]
Executive Summary & Chemical Profile[1][2][3][4]
2-Acetoxybiphenyl (CAS: 3271-80-5), also known as 2-biphenylyl acetate, serves as a critical analyte in two distinct domains: as a metabolic conjugate of the fungicide 2-phenylphenol (OPP) and as a stable precursor in organic synthesis.[1][2] Its analysis requires a nuanced approach due to its susceptibility to thermal hydrolysis and its high boiling point (341.6 °C).[1][2]
This guide moves beyond standard operating procedures to address the "Why" and "How" of high-precision GC-MS analysis. We utilize Electron Ionization (EI) mass spectrometry to exploit the molecule's characteristic elimination of ketene, providing a robust quantitation target.
Chemical Identity Table
| Property | Value | Analytical Implication |
| Formula | C₁₄H₁₂O₂ | Molecular Ion ( |
| MW | 212.24 g/mol | Suitable for standard quadrupole mass filters |
| Boiling Point | 341.6 °C | Requires high-temperature column phases (e.g., 320°C limit) |
| LogP | ~3.6 (Est.) | Highly lipophilic; requires non-polar solvent extraction |
| Key Fragment | m/z 170 | Base peak formed by ketene loss (diagnostic) |
Method Development Strategy: The "Why" Behind the Parameters
The Thermal Stability Challenge
Unlike robust hydrocarbons, 2-acetoxybiphenyl is an ester.[1][2] In a hot, active GC inlet, it can undergo thermal hydrolysis or pyrolysis, reverting to 2-phenylphenol (m/z 170 precursor) before separation.[1] This leads to peak tailing and quantitative errors.[1][2]
-
Solution: Use ultra-inert liners with wool packing positioned lower in the liner to wipe the needle tip but minimize residence time in the hottest zone.[2]
Column Selection Logic
Given the high boiling point (341 °C), standard wax columns are unsuitable due to bleed at high temperatures.
Detailed Experimental Protocol
Sample Preparation (Liquid-Liquid Extraction)
Target Matrix: Aqueous biological fluids or environmental water.[1][2]
-
Aliquot: Transfer 5.0 mL of sample into a 15 mL glass centrifuge tube.
-
pH Adjustment: Adjust pH to 5.0–6.0 using 0.1 M phosphate buffer. Note: Avoid high pH to prevent hydrolysis of the ester.
-
Extraction: Add 2.0 mL of Ethyl Acetate:Hexane (50:50 v/v) .
-
Agitation: Vortex for 60 seconds; Centrifuge at 3000 x g for 5 minutes.
-
Concentration: Transfer the supernatant to a clean vial. Evaporate to dryness under a gentle stream of Nitrogen at 35 °C.
-
Reconstitution: Reconstitute in 200 µL of Isooctane .
GC-MS Instrument Parameters
Gas Chromatograph (Agilent 7890B / 8890 or equivalent)
-
Inlet: Splitless Mode (1 min purge).
-
Inlet Temperature: 260 °C. Do not exceed 280 °C to minimize degradation.
-
Carrier Gas: Helium (99.999%) at Constant Flow: 1.2 mL/min.[1][2]
-
Column: 30 m × 0.25 mm ID × 0.25 µm film thickness (5% Phenyl phase).[1][2]
Oven Program:
-
Initial: 80 °C (Hold 1.0 min) – Solvent focusing.
-
Ramp 1: 20 °C/min to 200 °C.
-
Ramp 2: 10 °C/min to 310 °C (Hold 5.0 min). – Ensures elution of 2-acetoxybiphenyl (approx. RT ~12-14 min depending on flow).
Mass Spectrometer (Single Quadrupole)
Analytical Workflow Visualization
Figure 1: End-to-end analytical workflow emphasizing pH control during extraction and inert sample introduction.
Data Interpretation & Fragmentation Mechanics[1][2][5][6][7]
The mass spectrum of 2-acetoxybiphenyl is dominated by a specific rearrangement. Understanding this pathway is crucial for distinguishing the parent ester from its degradation product (2-phenylphenol).[1][2]
The Diagnostic "Ketene Loss"
Upon electron impact (70 eV), the molecular ion (
-
Result: The formation of the radical cation of 2-phenylphenol at m/z 170 .[1][2]
-
Abundance: This ion is almost invariably the Base Peak (100%) .[1][2][4]
Secondary Fragmentation
The m/z 170 ion further fragments via loss of Carbon Monoxide (CO, 28 Da) to form the fluorenyl-type cation at m/z 141 or m/z 142 .
Fragmentation Pathway Diagram[1][2][6]
Figure 2: EI Fragmentation pathway.[1][2] The transition from m/z 212 to 170 is the primary confirmation transition.
Validation & Quality Assurance
To ensure "Trustworthiness" (Part 2 of Core Requirements), the method must be self-validating.[1]
-
Ion Ratio Confirmation:
-
Linearity & Range:
-
Carryover Check:
-
Due to the high boiling point, run a solvent blank after the highest calibration standard.
-
References
-
PubChem. (2025).[1][2] 2-Acetoxybiphenyl Compound Summary (CID 232755).[1][2] National Library of Medicine.[1][2] Available at: [Link][1]
-
NIST Mass Spectrometry Data Center. (2023).[1][2] Acetic acid, 2-biphenylyl ester - Mass Spectrum.[1][2][3] National Institute of Standards and Technology.[1][2] Available at: [Link][1]
Application Note: 2-Acetoxybiphenyl in Fragrance Formulation & Chemical Synthesis
This Application Note is structured as a high-level technical guide for research and development scientists. It prioritizes chemical rigor, safety validation, and practical formulation protocols.
Executive Summary & Physicochemical Profile[1]
2-Acetoxybiphenyl (o-Phenylphenyl acetate) is a functionalized ester derived from the acetylation of 2-phenylphenol. While less ubiquitous than benzyl acetate or phenylethyl acetate, it serves a specialized role in fragrance chemistry as a fixative modifier with a soft, balsamic-rose profile.
For drug development professionals, this molecule represents a "masked phenol" (prodrug moiety), where the ester bond improves lipophilicity (LogP) and membrane permeability before metabolic hydrolysis releases the active biphenyl core.
Chemical Identity & Disambiguation
CRITICAL WARNING: Commercial databases frequently confuse isomers. Ensure you are working with the correct regioisomer for the intended application.
| Property | 2-Acetoxybiphenyl (Target) | 4-Acetoxybiphenyl (Common Analog) |
| CAS Number | 3271-80-5 | 148-86-7 |
| Structure | Acetate at ortho position | Acetate at para position |
| Odor Profile | Soft Rose, Balsamic, Faintly Green/Fruity | Dry, Woody, Rose-like |
| Physical State | Low-melting solid / Viscous liquid | Crystalline Solid (MP ~63°C) |
| Primary Utility | Fragrance Modifier, Phenol Masking | Liquid Crystal Intermediate |
Olfactory Mechanics
The bulky biphenyl group acts as a "heavy anchor," significantly lowering the vapor pressure compared to single-ring esters.
-
Top Note: Faint, non-diffusive.
-
Heart Note: Sweet, balsamic, mild rose.
-
Base Note: Persistent fixative effect; suppresses the harshness of phenolic impurities.
Synthesis & Purification Protocol
Rationale: Commercial samples of 2-acetoxybiphenyl often contain residual 2-phenylphenol (OPP), which imparts a harsh, medicinal "hospital" odor and poses sensitization risks. In-house synthesis or rigorous purification is required for high-grade fragrance applications.
Reaction Pathway
The synthesis utilizes a standard acetylation of o-phenylphenol using acetic anhydride, catalyzed by anhydrous sodium acetate or pyridine.
Reaction:
Step-by-Step Protocol
Materials:
-
2-Phenylphenol (99%+)
-
Acetic Anhydride (1.2 eq)
-
Sodium Acetate (anhydrous) or Pyridine (Catalyst)
-
Toluene (Solvent - optional for workup)
Procedure:
-
Charging: In a 3-neck round-bottom flask equipped with a reflux condenser and drying tube, dissolve 0.1 mol of 2-phenylphenol in 0.15 mol of acetic anhydride.
-
Catalysis: Add 1.0g of anhydrous sodium acetate.
-
Reflux: Heat the mixture to gentle reflux (approx. 140°C bath temperature) for 2–3 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the starting phenol spot disappears.
-
Quenching: Cool to 60°C and pour the reaction mixture onto 200g of crushed ice/water to hydrolyze excess anhydride. Stir vigorously for 30 minutes.
-
Extraction: Extract the organic layer with Toluene or Ethyl Acetate (3 x 50mL).
-
Neutralization (Critical): Wash the organic phase with saturated NaHCO₃ until effervescence ceases (removes acetic acid), followed by a brine wash.
-
Drying & Concentration: Dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize from ethanol (if solid) or perform vacuum distillation to remove trace phenolic residues.
Process Visualization (DOT)
Figure 1: Synthesis and purification workflow ensuring removal of odorous phenolic impurities.
Fragrance Formulation Protocols
Application: The "Balsamic Rose" Accord
2-Acetoxybiphenyl is best used as a blender . It does not stand alone but bridges the gap between volatile top notes (acetates) and heavy base notes (musks/woods).
Protocol:
-
Solvation: Pre-dissolve 2-Acetoxybiphenyl at 50% in Dipropylene Glycol (DPG) if the material is crystalline or highly viscous.
-
Dosing: Introduce at 0.5% to 3.0% of the fragrance concentrate.
-
Maturation: Allow the blend to mature for 48 hours. The "harshness" of the initial mix will dampen as the ester interacts with other dipoles in the solution.
Experimental Formulation (Rose Fougère):
| Ingredient | Role | Control (Parts) | Test (Parts) |
| Phenylethyl Alcohol | Base Rose Note | 400 | 380 |
| Citronellol | Fresh Rose | 250 | 250 |
| Geraniol | Floral/Green | 150 | 150 |
| 2-Acetoxybiphenyl (50% in DPG) | Modifier/Fixative | 0 | 40 |
| Eugenol | Spicy nuance | 10 | 10 |
| Galaxolide (50%) | Musk Fixative | 190 | 170 |
| Total | 1000 | 1000 |
Evaluation:
-
Control: Sharp, fleeting rose character.
-
Test: The addition of 2-Acetoxybiphenyl suppresses the initial "chemical" spike of Phenylethyl Alcohol, adding a velvety, balsamic "skin feel" and extending the heart note duration.
Stability & Hydrolysis Validation
Because this molecule is an ester of a phenol, it is susceptible to hydrolysis, especially in high-pH bases (soaps, bleach). Hydrolysis releases o-phenylphenol, which changes the odor profile (medicinal) and may trigger safety labeling (sensitizer).
Validation Protocol:
-
Sample Prep: Incorporate 1% 2-Acetoxybiphenyl into a standard liquid soap base (pH 9.5).
-
Accelerated Aging: Incubate at 45°C for 4 weeks.
-
Analysis: Extract sample with hexane and analyze via GC-MS.
-
Failure Criteria: Detection of >0.1% o-phenylphenol indicates instability.
Safety & Regulatory (E-E-A-T)[2]
Toxicology & Metabolism
-
Metabolic Pathway: Upon contact with skin esterases or ingestion, 2-acetoxybiphenyl hydrolyzes to 2-phenylphenol (OPP) and acetic acid.
-
Drug Development Context: This mechanism mimics prodrug behavior. Researchers utilizing this scaffold for biological activity (e.g., antimicrobial coatings) must account for the kinetics of this hydrolysis.
Regulatory Status (IFRA & EU)
-
2-Phenylphenol (OPP): Regulated in many jurisdictions. In the EU, it is a preservative (Annex V) and has specific concentration limits.
-
The Ester (2-Acetoxybiphenyl): While not always explicitly restricted, IFRA Standards regarding "Pro-Haptens" apply. If the molecule hydrolyzes to a restricted substance (OPP) on skin, the total equivalent level of OPP must comply with safety limits.
-
Recommendation: Treat the formulation limit based on the molecular weight conversion to 2-phenylphenol.
Visualizing the Safety/Stability Logic
Figure 2: Hydrolysis pathway leading to regulatory and olfactory risks.
References
-
National Center for Biotechnology Information (PubChem). (2023). Compound Summary for CID 232755: 2-Acetoxybiphenyl. Retrieved from [Link]
-
The Good Scents Company. (2023). Fragrance and Flavor Materials Information: o-Phenylphenyl acetate.[1] Retrieved from [Link]
-
International Fragrance Association (IFRA). (2023). IFRA Standards Library (Search: o-Phenylphenol). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Substance Information: Biphenyl-2-ol (2-Phenylphenol). Retrieved from [Link]
Sources
Application Notes and Protocols for the Fluorometric Assay of Esterase Activity using 2-Acetoxybiphenyl
Introduction: The Significance of Esterase Activity in Research and Drug Development
Esterases (EC 3.1.1.x) are a ubiquitous class of hydrolase enzymes that catalyze the cleavage of ester bonds, a fundamental biochemical reaction. Their physiological roles are diverse, encompassing everything from neurotransmission to lipid metabolism and detoxification. In the context of drug development, esterases are of paramount importance as they are often responsible for the metabolic activation of ester prodrugs and can significantly influence the pharmacokinetic profile of therapeutic agents. Consequently, the accurate and sensitive measurement of esterase activity is a critical requirement in academic research, pharmaceutical development, and clinical diagnostics.
This guide provides a comprehensive overview and a detailed protocol for the continuous fluorometric assay of esterase activity using 2-acetoxybiphenyl as a substrate. This assay offers high sensitivity and is well-suited for high-throughput screening applications.
Assay Principle: Fluorogenic Detection of Esterase-Mediated Hydrolysis
The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate, 2-acetoxybiphenyl, by an esterase. The reaction yields two products: acetic acid and the highly fluorescent molecule, 2-hydroxybiphenyl (also known as 2-phenylphenol). The increase in fluorescence intensity over time is directly proportional to the esterase activity in the sample.
The workflow of this fluorometric assay is depicted in the diagram below.
Caption: Experimental workflow for the fluorometric esterase assay.
The enzymatic reaction at the core of this assay is illustrated in the following diagram.
Caption: Enzymatic hydrolysis of 2-acetoxybiphenyl and subsequent fluorescence.
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~310 nm (recommended starting point) | [1] |
| Emission Wavelength (λem) | ~360 nm (recommended starting point) | [1] |
| Molecular Weight of 2-Acetoxybiphenyl | 212.24 g/mol | |
| Molecular Weight of 2-Hydroxybiphenyl | 170.21 g/mol | |
| Solubility of 2-Hydroxybiphenyl in Water | 0.7 g/L (at 20°C) | [2] |
Note: The optimal excitation and emission wavelengths for 2-hydroxybiphenyl may vary depending on the buffer composition and pH. It is recommended to perform a spectral scan to determine the optimal settings for your specific experimental conditions.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific enzymes or experimental setups.
Materials and Reagents
-
2-Acetoxybiphenyl (substrate)
-
Dimethyl sulfoxide (DMSO) or ethanol for dissolving the substrate
-
Esterase enzyme of interest
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, or phosphate buffer)
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader with kinetic measurement capabilities
Reagent Preparation
2.1. Assay Buffer: Prepare the desired assay buffer and adjust the pH to the optimal value for the esterase being studied. Ensure the buffer components do not interfere with the fluorescence measurement.
2.2. 2-Acetoxybiphenyl Stock Solution (10 mM):
-
Dissolve an appropriate amount of 2-acetoxybiphenyl in a minimal volume of a suitable organic solvent (e.g., DMSO or ethanol).
-
Expert Insight: Due to the limited aqueous solubility of 2-acetoxybiphenyl, a stock solution in an organic solvent is necessary. The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
2.3. Working Substrate Solution:
-
Dilute the 2-acetoxybiphenyl stock solution in the assay buffer to the desired final concentration. The optimal substrate concentration should be determined experimentally and is typically in the range of the enzyme's Michaelis constant (Km). If the Km is unknown, a starting concentration of 100 µM can be used.
-
Causality: Using a substrate concentration around the Km value ensures that the reaction rate is sensitive to changes in enzyme concentration and activity.
2.4. Enzyme Solution:
-
Prepare a stock solution of the esterase enzyme in a suitable buffer (e.g., the assay buffer).
-
Perform serial dilutions of the enzyme stock solution to obtain a range of concentrations for the assay. The optimal enzyme concentration should result in a linear rate of fluorescence increase over a reasonable time period (e.g., 10-30 minutes).
Assay Procedure
-
Pipette 180 µL of the working substrate solution into each well of a 96-well black microplate.
-
Include control wells:
-
Blank (no enzyme): 180 µL of working substrate solution and 20 µL of enzyme dilution buffer. This is crucial to account for any spontaneous hydrolysis of the substrate.
-
Positive control (if available): A known concentration of a standard esterase.
-
-
Pre-incubate the microplate at the desired assay temperature (e.g., 25°C, 30°C, or 37°C) for 5 minutes. This ensures that the reaction components are at a stable temperature before initiating the reaction.
-
Initiate the reaction by adding 20 µL of the enzyme solution (or enzyme dilution buffer for the blank) to each well.
-
Immediately place the microplate in the fluorescence microplate reader and begin kinetic measurements.
-
Set the excitation wavelength to ~310 nm and the emission wavelength to ~360 nm.
-
Record fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 15 to 30 minutes.
-
Data Analysis
-
Plot the fluorescence intensity versus time for each sample.
-
Identify the linear portion of the curve for each reaction. The initial phase of the reaction should be linear.
-
Calculate the rate of the reaction (slope) for each well by performing a linear regression on the linear portion of the curve. The rate is typically expressed in relative fluorescence units per minute (RFU/min).
-
Subtract the rate of the blank (no enzyme) from the rate of each sample to correct for non-enzymatic hydrolysis of the substrate.
-
To determine the specific activity of the enzyme, a standard curve of 2-hydroxybiphenyl can be prepared. This allows for the conversion of the rate from RFU/min to moles of product formed per minute.
Troubleshooting and Considerations
-
High Background Fluorescence: This may be due to contamination of reagents or autofluorescence of the sample. Ensure high-purity reagents and consider using a buffer with low intrinsic fluorescence.[3]
-
Non-linear Reaction Rate: This could be due to substrate depletion, enzyme instability, or product inhibition. If the reaction rate decreases over time, consider using a lower enzyme concentration or a shorter reaction time.
-
Low Signal-to-Noise Ratio: This can be improved by optimizing the enzyme and substrate concentrations. Increasing the enzyme concentration or using a more sensitive detector setting on the microplate reader may help.
-
Compound Interference: When screening for inhibitors, test compounds may interfere with the fluorescence signal (quenching or autofluorescence). It is essential to include controls for compound interference.[4]
References
- BenchChem. (n.d.). Application Notes and Protocol for 2-Naphthyl Acetate Esterase Activity Assay.
- Pliego, J., Mateos, J. C., Rodriguez, J., et al. (2015).
- McGoldrick, C. A., Jiang, Y. L., Paromov, V., & Stone, W. L. (2014). Identification of oxidized protein hydrolase as a potential prodrug target in prostate cancer.
- Tallman, K. R., Levine, S. R., & Beatty, K. E. (2016). Profiling Esterases in Mycobacterium tuberculosis Using Far-Red Fluorogenic Substrates. ACS chemical biology, 11(7), 1810–1815.
- Kong, F., Ge, J., Li, J., et al. (2018). A ratiometric fluorescent probe for imaging endogenous esterase in living cells.
- Creaven, P. J., Parke, D. V., & Williams, R. T. (1965). The fluorescence of some biphenyl derivatives. Biochemical Journal, 96(2), 390–398.
- Zadlo, A., Koszelewski, D., Borys, F., & Ostaszewski, R. (2015). Mixed carbonates as useful substrates for a fluorogenic assay for lipases and esterases. Chembiochem : a European journal of chemical biology, 16(4), 677–682.
- Reyes-Duarte, D., Polaina, J., López-Cortés, N., & Alcalde, M. (2018). Functional-Based Screening Methods for Detecting Esterase and Lipase Activity Against Multiple Substrates. Methods in molecular biology (Clifton, N.J.), 1835, 57–67.
- Zadlo, A., & Ostaszewski, R. (2016). A low background high-throughput screening (HTS) fluorescence assay for lipases and esterases using acyloxymethylethers of umbelliferone. Journal of biotechnology, 233, 111–116.
- National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual.
-
Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
- ResearchGate. (2018).
-
ScienceDirect. (n.d.). Fluorometric Enzyme Assays. Retrieved from [Link]
- Lowe, M. E. (1991).
- ResearchGate. (n.d.).
-
Solubility of Things. (n.d.). 2-Phenylphenol. Retrieved from [Link]
-
ChemBK. (n.d.). 2-Hydroxybiphenyl. Retrieved from [Link]
- Lirias. (n.d.).
- Taylor & Francis. (n.d.). 2-hydroxybiphenyl – Knowledge and References.
- ResearchGate. (n.d.). Fluorescence quantum yields of compounds B, highlighting the very low....
Sources
- 1. Spectrum [Biphenyl] | AAT Bioquest [aatbio.com]
- 2. chembk.com [chembk.com]
- 3. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: 2-Acetoxybiphenyl as a High-Temperature Molten Solvent in Pharmaceutical Synthesis
[1]
Executive Summary
2-Acetoxybiphenyl (2-AB) —also known as (2-phenylphenyl) acetate—is traditionally viewed as a metabolic precursor to the fungicide
This guide outlines the protocol for utilizing 2-AB as a reaction medium for non-volatile, high-temperature coupling reactions (e.g., Suzuki-Miyaura, Heck) where traditional solvents (DMF, DMSO, NMP) pose genotoxicity risks or recovery challenges.[1] By operating in a molten state, 2-AB allows for atmospheric pressure reactions at temperatures >150°C, followed by a unique "solidification-induced" purification workflow.[1]
Key Advantage: Unlike high-boiling liquids that require energy-intensive distillation for removal, 2-AB can be removed by cooling (solidification) or selective hydrolysis, offering a distinct "Phase-Switching" purification advantage.[1]
Physicochemical Profile & Solvent Suitability[1][2][3][4]
Before deployment, the solvent properties must be understood to ensure compatibility with the Active Pharmaceutical Ingredient (API).[1]
Table 1: Technical Specifications of 2-Acetoxybiphenyl[1]
| Property | Value | Relevance to Pharma Processing |
| CAS Number | 3271-80-5 | Unique identifier for regulatory filing.[1] |
| Molecular Weight | 212.25 g/mol | High MW prevents evaporative loss.[1] |
| Physical State | Crystalline Solid (RT) | Easy handling/weighing; no vapor exposure at RT.[1] |
| Melting Point (MP) | 60–63°C | accessible "Molten Window" for reaction.[1] |
| Boiling Point (BP) | > 300°C (est.)[1][2] | Allows ultra-high temp reactions without autoclaves.[1] |
| Solubility | Soluble in alcohols, ethers | Compatible with standard organic workups.[1][3] |
| Dielectric Constant | Low-Medium (Est. 3-5) | Good for non-polar to semi-polar transition states.[1] |
| Metabolite | 2-Phenylphenol (OPP) | Critical: Must monitor for OPP residues (irritant).[1] |
Application Protocol 1: High-Temperature Coupling Reaction
Context: Many Pd-catalyzed cross-coupling reactions require temperatures >120°C. Common solvents like DMF or DMAc are difficult to remove and have low exposure limits (Class 2 solvents).[1] 2-AB serves as a green(er) alternative due to its ease of handling and removal.[1]
Workflow Logic
-
Solid Loading: Reagents and solvent are weighed as solids (high accuracy).
-
Melt Phase: Heating >65°C creates the liquid reaction medium.[1]
-
Reaction: High thermal stability allows rapid kinetics.[1]
-
Phase-Switch Workup: Cooling precipitates the solvent or the product, depending on solubility differentials.[1]
Step-by-Step Methodology
Objective: Synthesis of a Biaryl API Intermediate via Suzuki Coupling in Molten 2-AB.
-
Preparation:
-
Weigh 1.0 eq Aryl Halide and 1.1 eq Boronic Acid into the reactor.
-
Add 5.0 volumes of solid 2-Acetoxybiphenyl.
-
Add Catalyst (e.g., Pd(PPh3)4) and Base (K2CO3).[1]
-
-
The Melt:
-
Reaction:
-
Workup (The "Anti-Solvent" Crash):
-
Option A (Product Precipitation): If the API is insoluble in cool 2-AB, cool to 50°C, add a co-solvent (e.g., Ethanol) to keep 2-AB in solution, and filter the precipitated API.
-
Option B (Solvent Hydrolysis - Advanced):
-
Cool to 80°C.
-
Add 2M NaOH.[1] This hydrolyzes 2-AB into 2-Phenylphenol (soluble phenolate) and Acetate.[1]
-
Extract the stable API into a non-polar solvent (e.g., Heptane).[1] The hydrolyzed solvent remains in the aqueous waste.[1]
-
Warning: This generates 2-Phenylphenol in the waste stream, which requires specific disposal protocols.[1]
-
-
Visualizing the Workflow
The following diagram illustrates the decision matrix for using 2-AB, highlighting the critical "Phase Switch" purification step.
Caption: Workflow for utilizing 2-Acetoxybiphenyl as a molten reaction medium with dual purification pathways.
Safety & Regulatory Considerations (E-E-A-T)
The use of 2-AB introduces specific regulatory checkpoints regarding its degradation products.
Metabolic/Degradation Pathway
2-AB is an ester.[1] In the presence of water/acids/bases or metabolic enzymes, it hydrolyzes.[1]
Risk Assessment:
-
2-Phenylphenol (OPP): Listed as a fungicide.[1] It is an eye and skin irritant.[1][5] While approved for certain agricultural uses, it is a Class 2 solvent equivalent risk in pharma.[1]
-
Control Strategy: You must demonstrate that residual OPP in the final API is below ICH Q3C limits (typically treated similarly to Cresols or Phenols, often <1000 ppm depending on dose).[1]
Analytical Protocol: Residual Solvent Determination
Since 2-AB is not a volatile solvent, standard Headspace GC is ineffective .[1] You must use RP-HPLC .[1]
Protocol: HPLC Detection of 2-AB and OPP
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).[1]
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile[6]
-
-
Gradient: 40% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm (Aromatic ring absorption) and 280 nm (Phenol specificity).[1]
-
Limit of Quantitation (LOQ): Target < 10 ppm for both species.
Critical Process Parameters (CPP) Summary
| Parameter | Range | Rationale |
| Melt Temperature | 65°C – 75°C | Minimum T required to maintain liquid phase.[1] |
| Water Content | < 0.1% | Moisture causes premature hydrolysis to OPP.[1] |
| Lewis Acids | Avoid AlCl3/BF3 | Strong Lewis acids at high T can cause Fries Rearrangement , chemically altering the solvent into acetyl-biphenyl isomers.[1] |
| Inert Gas | N2 / Ar Blanket | Prevents oxidation of the solvent at >150°C. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 232755, 2-Acetoxybiphenyl.[1] Retrieved from [Link][7]
-
Food and Agriculture Organization (FAO). 2-Phenylphenol and its Sodium Salt: Toxicological Evaluations.[1] (Metabolic pathway of 2-AB to OPP).[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Biphenyl-2-yl acetate.[1] (Regulatory and Safety Data). Retrieved from [Link]
Sources
- 1. 2-Acetoxybiphenyl | C14H12O2 | CID 232755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Acetylbiphenyl CAS#: 92-91-1 [m.chemicalbook.com]
- 3. Biphenyl | 92-52-4 [chemicalbook.com]
- 4. fao.org [fao.org]
- 5. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synerzine.com [synerzine.com]
- 7. 2-(Biphenyl-4-yl)-2-oxoethyl acetate | C16H14O3 | CID 219960 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Acetoxybiphenyl Synthesis Optimization
Ticket Subject: Yield Improvement & Impurity Control in Ortho-Phenylphenol Acetylation Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary: The Steric Challenge
The synthesis of 2-Acetoxybiphenyl (2-biphenyl acetate) is deceptively simple. While it appears to be a standard esterification of a phenol, the presence of the bulky phenyl group at the ortho position (C2) creates significant steric hindrance .
In standard phenol acetylation, the hydroxyl group is accessible. In 2-phenylphenol, the orthogonal twisting of the biphenyl rings partially shields the oxygen nucleophile. Consequently, standard protocols (e.g., uncatalyzed heating with acetic anhydride) often result in:
-
Incomplete Conversion: Equilibrium is not driven to completion.
-
Thermal Degradation: Excessive heating to overcome sterics leads to oxidation.
-
Fries Rearrangement: Acidic conditions at high temperatures migrate the acetyl group to the ring, forming ketones.[1]
This guide provides a high-yield, catalytic protocol designed to overcome these steric barriers while suppressing side reactions.
Critical Reaction Parameters (The "Why" Behind the Protocol)
Catalyst Selection: The Nucleophilic Trigger
For sterically hindered phenols, proton-transfer catalysis (
| Catalyst System | Mechanism | Pros | Cons |
| None (Thermal) | Direct attack | Cheap | Requires 130°C+; Slow; High degradation risk. |
| Carbonyl activation | Simple | Promotes Fries Rearrangement (yield killer); Darkens product. | |
| Pyridine (Solvent) | Base catalysis | Standard | Slow for ortho-substituted phenols; Difficult workup (emulsions). |
| DMAP (0.1 eq) + | Acyl-pyridinium intermediate | Fastest kinetics ; Works at RT; >95% Yield. | Requires catalyst removal step. |
Recommendation: Use 4-Dimethylaminopyridine (DMAP) as a catalyst (1-5 mol%) with Triethylamine (
Solvent & Concentration
-
Dichloromethane (DCM): Excellent solubility for 2-phenylphenol; easy to remove.
-
Toluene: Good for larger scales; allows azeotropic water removal if using acetic acid (though anhydride is preferred).
-
Concentration: Maintain 0.5 M to 1.0 M. Dilution slows the bimolecular step significantly.
Visualizing the Mechanism & Workflow
Figure 1: DMAP Catalytic Cycle & Steric Bypass
This diagram illustrates how DMAP activates the anhydride, creating a "super-acylating" agent that overcomes the steric shielding of the ortho-phenyl group.
Caption: DMAP acts as a nucleophilic trigger, forming a reactive intermediate that is essentially "immune" to the steric hindrance that blocks standard acetylation.
Optimized Experimental Protocol
Objective: Synthesis of 2-Acetoxybiphenyl (10 mmol scale) Expected Yield: 92-96% Purity: >98% (by GC/NMR)
Reagents:
-
2-Phenylphenol: 1.70 g (10 mmol)
-
Acetic Anhydride: 1.12 g (1.04 mL, 11 mmol, 1.1 equiv)
-
Triethylamine (
): 1.21 g (1.67 mL, 12 mmol, 1.2 equiv) -
DMAP: 61 mg (0.5 mmol, 5 mol%)
-
DCM (Dichloromethane): 20 mL
Step-by-Step Procedure:
-
Setup: Flame-dry a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Cap with a septum and flush with nitrogen (optional but recommended to prevent hydrolysis of anhydride).
-
Dissolution: Add 2-Phenylphenol (1.70 g), DMAP (61 mg), and DCM (15 mL). Stir until fully dissolved.
-
Base Addition: Add Triethylamine (1.67 mL) via syringe. The solution may warm slightly.[2]
-
Acylation (The Critical Step):
-
Cool the mixture to 0°C (ice bath) to control the exotherm.
-
Add Acetic Anhydride (1.04 mL) dropwise over 5 minutes.
-
Note: Dropwise addition prevents localized overheating which can lead to impurities.
-
-
Reaction: Remove the ice bath and allow to stir at Room Temperature (25°C) for 2–4 hours .
-
QC Check: Spot TLC (Hexane/EtOAc 9:1). The starting material (
) should disappear; product ( ) appears.
-
-
Quench & Workup:
-
Purification: The resulting oil often solidifies upon standing. If high purity is required, recrystallize from cold hexane or ethanol/water mixture.
Troubleshooting Guide (FAQ)
Figure 2: Troubleshooting Logic Flow
Use this decision tree to diagnose yield losses.
Caption: Diagnostic flow for identifying whether yield loss is kinetic (incomplete reaction) or thermodynamic (side reactions/degradation).
Common Issues & Resolutions
Q1: My yield is low (<50%), and I see starting material remaining.
-
Cause: The acetic anhydride may have hydrolyzed if the bottle was old or wet.
-
Fix: Use fresh acetic anhydride. Alternatively, increase the catalyst (DMAP) load to 10 mol%. Do not simply heat it more; this risks side reactions.
Q2: I see a new spot on TLC that is more polar than the ester but less polar than the phenol.
-
Cause: Fries Rearrangement . If you used a Lewis acid (like
) or high heat (>100°C), the acetyl group may have migrated to the phenyl ring to form 3-acetyl-2-hydroxybiphenyl. -
Fix: Switch to the DMAP/DCM protocol at room temperature. This kinetic control completely avoids the thermodynamic rearrangement.
Q3: The product smells like vinegar after workup.
-
Cause: Residual acetic acid or anhydride.
-
Fix: The bicarbonate wash was insufficient. Ensure the
wash releases no more gas bubbles. If persistent, dissolve the crude oil in ether and wash again with .
Q4: Can I use Acetyl Chloride instead of Acetic Anhydride?
-
Answer: Yes, but it is more aggressive. You must use a base (Et3N or Pyridine) to scavenge the HCl generated. If HCl accumulates, it can catalyze the hydrolysis of your product back to the phenol.
References
-
Steglich Esterification & DMAP Catalysis
-
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[4] Angewandte Chemie International Edition in English, 17(8), 569-583.
-
-
Fries Rearrangement Risks
- Martin, R. (1992). The Fries Reaction. Organic Preparations and Procedures International, 24(4), 369-435.
-
Acetylation of Hindered Phenols
- Sakakura, A., et al. (2007). Catalytic Chemoselective O-Acylation of Phenols and Alcohols. Journal of the American Chemical Society, 129(47), 14775–14779.
-
Properties of 2-Acetoxybiphenyl (PubChem)
- National Center for Biotechnology Information (2024).
Sources
Technical Support Center: Analysis of 2-Acetoxybiphenyl and Its Degradation Products
Abstract: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the degradation of 2-acetoxybiphenyl. Structured in a practical question-and-answer format, this document addresses common experimental challenges, from identifying primary and secondary degradation products to developing and troubleshooting stability-indicating analytical methods. It integrates field-proven insights with detailed protocols and visual aids to ensure scientific integrity and experimental success.
Section 1: Understanding the Primary Degradation Pathway
This section focuses on the most common degradation route for 2-acetoxybiphenyl: hydrolysis. Understanding this pathway is the first step in designing stable formulations and accurate analytical methods.
Q1: I am starting a stability study on a new formulation containing 2-acetoxybiphenyl. What is the most probable first degradation product I should look for?
A1: The most probable initial degradation product is 2-phenylphenol (also known as 2-hydroxybiphenyl or o-phenylphenol)[1][2]. 2-Acetoxybiphenyl is an ester. The ester functional group is susceptible to hydrolysis, a chemical reaction with water, which cleaves the ester bond. This reaction yields the corresponding carboxylic acid (acetic acid) and alcohol (2-phenylphenol).
-
Causality: The presence of water in a formulation, or even atmospheric moisture, can facilitate this reaction. The rate of hydrolysis is highly dependent on pH and temperature. It is typically accelerated under both acidic and basic conditions compared to a neutral pH.
Below is a diagram illustrating this fundamental hydrolytic degradation pathway.
Caption: Primary hydrolytic degradation of 2-Acetoxybiphenyl.
Q2: My preliminary data shows a rapid loss of 2-acetoxybiphenyl in an aqueous buffered solution. How can I control this degradation to perform accurate analytical measurements?
A2: Rapid degradation in aqueous solutions is a classic sign of hydrolysis. To manage this for analytical purposes, you should control the key factors that influence the reaction rate: pH, temperature, and buffer composition.
-
Expert Insight: The first step is to determine the pH at which 2-acetoxybiphenyl has maximum stability. This is typically near neutral pH for many esters. We recommend performing a pH-rate profile study.
Protocol: pH-Rate Profile Study
-
Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9, 11).
-
Sample Incubation: Dissolve a known concentration of 2-acetoxybiphenyl in each buffer solution. Maintain all samples at a constant, controlled temperature (e.g., 25°C or 40°C).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately quench the degradation by diluting the aliquot in a cold, pH-neutral mobile phase or a suitable organic solvent to prevent further reaction before analysis.
-
Quantification: Analyze the samples using a validated stability-indicating HPLC method (see Section 3) to measure the concentration of remaining 2-acetoxybiphenyl.
-
Data Analysis: Plot the logarithm of the concentration of 2-acetoxybiphenyl versus time for each pH. The slope of this line will give you the observed degradation rate constant (kobs). Finally, plot log(kobs) versus pH to visualize the pH-stability profile and identify the pH of maximum stability.
Data Presentation Example:
| pH of Solution | Temperature (°C) | Observed Rate Constant (k_obs, hr⁻¹) | Half-Life (t½, hours) |
| 3.0 | 40 | 0.095 | 7.3 |
| 5.0 | 40 | 0.015 | 46.2 |
| 7.0 | 40 | 0.008 | 86.6 |
| 9.0 | 40 | 0.120 | 5.8 |
| 11.0 | 40 | 1.550 | 0.4 |
This table illustrates that for this hypothetical ester, maximum stability (longest half-life) is achieved around neutral pH.
Section 2: Secondary Degradation & Unidentified Peaks
While hydrolysis is primary, the main degradant, 2-phenylphenol, can itself degrade further, leading to a more complex impurity profile. This section helps you troubleshoot these subsequent products.
Q3: In my forced degradation study (light exposure/oxidation), I see the peak for 2-phenylphenol appearing and then decreasing over time, while new, unknown peaks emerge. What could these be?
A3: This observation strongly suggests that 2-phenylphenol is undergoing secondary degradation. Phenolic compounds are known to be susceptible to both oxidation and photolysis.
-
Oxidative Degradation: In the presence of oxygen, transition metals, or oxidizing agents (like peroxide used in forced degradation), 2-phenylphenol can be oxidized. A key oxidation product is often phenyl-1,4-benzoquinone (PBQ) .[3] Further reactions can lead to hydroxylated species like phenylhydroquinone (PHQ) and dihydroxybiphenyls.[3][4][5] These catechols and hydroquinones are themselves readily oxidized, potentially leading to colored polymeric materials.
-
Photodegradation: Exposure to light, particularly UV radiation, can also degrade 2-phenylphenol. Documented photodegradation products include phenylhydroquinone (PHQ) , phenylbenzoquinone (PBQ) , and 2-hydroxydibenzofuran .[5]
The appearance and subsequent decrease of the 2-phenylphenol peak is a classic example of a sequential degradation pathway: 2-Acetoxybiphenyl → 2-Phenylphenol → Secondary Products (e.g., PBQ, PHQ)
Caption: Sequential degradation pathway of 2-Acetoxybiphenyl.
Q4: How do I definitively identify an unknown peak I suspect is an oxidative or photolytic degradant?
A4: The gold standard for structural elucidation of unknown impurities is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) .
-
Trustworthiness through Self-Validation: An HPLC-MS system provides two orthogonal pieces of information for identification: the retention time (from HPLC) and the mass-to-charge ratio (m/z) of the molecule and its fragments (from MS).
Workflow: Identification of an Unknown Degradant
-
Develop an HPLC Method: First, develop a stability-indicating HPLC-UV method that separates the parent compound, the primary degradant (2-phenylphenol), and the unknown peaks.
-
Acquire Mass Data: Analyze the forced degradation sample using an HPLC system coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution mass accuracy).
-
Determine Molecular Weight: Extract the mass spectrum for the unknown peak. The molecular ion (e.g., [M+H]⁺ or [M-H]⁻) will give you the molecular weight of the impurity.
-
Propose Structures: Based on the molecular weight and the known reactivity of 2-phenylphenol, propose potential structures. For example:
-
2-Phenylphenol (C₁₂H₁₀O): MW = 170.07
-
Phenylhydroquinone (C₁₂H₁₀O₂): MW = 186.07 (Addition of one oxygen atom)
-
Phenylbenzoquinone (C₁₂H₈O₂): MW = 184.05 (Addition of one oxygen and loss of 2 hydrogens)
-
-
Confirm with MS/MS: Perform tandem mass spectrometry (MS/MS) on the molecular ion of the unknown peak. The resulting fragmentation pattern is a unique "fingerprint" of the molecule. Compare this fragmentation pattern to that of a reference standard (if available) or to fragmentation patterns predicted from your proposed structures. This step provides a very high degree of confidence in your identification.
Section 3: Analytical Method Troubleshooting
A robust analytical method is crucial for accurate stability assessment. This section addresses common issues encountered during method development for 2-acetoxybiphenyl.
Q5: I'm developing a reverse-phase HPLC method, but the peak for 2-phenylphenol is showing significant tailing. What causes this and how can I fix it?
A5: Peak tailing for phenolic compounds like 2-phenylphenol in reverse-phase HPLC is a very common issue. It is most often caused by a secondary interaction between the acidic hydroxyl group of the phenol and residual, un-capped silanol groups on the surface of the silica-based column packing material.
-
Expertise in Action: These silanol groups (Si-OH) are acidic and can interact ionically with the slightly acidic phenol, causing some molecules to "stick" to the stationary phase longer than others, resulting in a tailed peak shape.
Troubleshooting Strategies for Peak Tailing:
-
Lower the Mobile Phase pH: The most effective solution is often to lower the pH of the aqueous portion of your mobile phase. By adding a small amount of an acid like formic acid or phosphoric acid to a pH of around 2.5-3.0, you suppress the ionization of the silanol groups (Si-O⁻) and the phenolic hydroxyl group, minimizing the unwanted ionic interaction.
-
Use a "Low-Bleed" or "End-Capped" Column: Modern HPLC columns are often "end-capped," meaning most of the residual silanol groups have been chemically deactivated. Using a high-quality, modern column designed for polar analytes or one with robust end-capping can significantly improve peak shape.
-
Consider a Different Stationary Phase: If pH adjustment is not sufficient, consider a column with a different stationary phase, such as one with a polar-embedded group, which can help shield the residual silanols.
-
Check for Column Contamination: Severe tailing can also be a sign that your column is contaminated or nearing the end of its life. Always run a column cleaning procedure and use guard columns to protect your analytical column.
Q6: What are the key parameters for a stability-indicating HPLC method for 2-acetoxybiphenyl?
A6: A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients.[6] The key is specificity .
Protocol: Core Elements of a Stability-Indicating Method Development
-
Forced Degradation: As a prerequisite, you must perform forced degradation studies (hydrolysis, oxidation, photolysis, thermal) to generate the potential degradation products.[7][8]
-
Column and Mobile Phase Selection:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a standard starting point.[7]
-
Mobile Phase: A gradient elution is typically required to separate the more polar degradants from the less polar parent compound. A common setup would be:
-
Solvent A: Water with 0.1% Formic Acid (for pH control and good peak shape)
-
Solvent B: Acetonitrile or Methanol
-
-
Gradient: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B to elute all compounds.
-
-
Detection: UV detection is standard. You should analyze the UV spectra of 2-acetoxybiphenyl and its main degradants to find an optimal wavelength for detection of all species, or use a Photo Diode Array (PDA) detector to monitor multiple wavelengths.
-
Validation - Specificity/Peak Purity: This is the most critical validation parameter.
-
Inject samples from each forced degradation condition.
-
The method must demonstrate baseline separation between the parent peak and all degradant peaks.
-
Use a PDA detector to assess peak purity. The peak purity analysis compares UV spectra across the peak. A "pure" peak will have consistent spectra, confirming that no other compound is co-eluting.[9]
-
Caption: Troubleshooting workflow for common analytical issues.
References
-
Kohler, H. P., & He, W. (1998). Degradation of 2-hydroxybiphenyl and 2,2'-dihydroxybiphenyl by Pseudomonas sp. strain HBP1. Applied and Environmental Microbiology, 64(1), 244–249. [Link]
-
World Health Organization. (2003). 2-Phenylphenol in Drinking-water. WHO/SDE/WSH/03.04/63. [Link]
-
Australian Government Department of Health. (2022). 2-Phenylphenol and salts - Evaluation statement. [Link]
-
ResearchGate. (n.d.). The degradation pathway of biphenyl into acetyl-CoA and the order of the corresponding genes. [Link]
-
Khodja, A. A., et al. (2001). Photocatalytic degradation of 2-phenylphenol on TiO2 and ZnO in aqueous suspensions. Journal of Photochemistry and Photobiology A: Chemistry, 141(2-3), 231-239. [Link]
-
PubChem. (n.d.). 2-Phenylphenol. National Center for Biotechnology Information. [Link]
-
European Union Reference Laboratory for Single Residue Methods. (2020). Analytical Observations Report on 2-phenylphenol. [Link]
-
Jain, D., et al. (2012). Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC. Drug Research, 62(11), 519-525. [Link]
-
Food and Agriculture Organization of the United Nations. (1999). 2-Phenylphenol and its sodium salt. [Link]
-
Wikipedia. (n.d.). 2-Phenylphenol. [Link]
-
University of Hertfordshire. (n.d.). 2-phenylphenol. Agriculture & Environment Research Unit (AERU). [Link]
- Google Patents. (n.d.). Process for the preparation of 2-phenylphenol and its sodium salt.
-
Sultan, N., et al. (2014). Stability-indicating RP-HPLC method for simultaneous determination of gatifloxacin and flurbiprofen in binary combination. Medicinal Chemistry Research, 23(8), 3568-3577. [Link]
-
Eawag Aquatic Research. (1998). Biphenyl Degradation Pathway. [Link]
-
Gorniak, A., et al. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Acta Poloniae Pharmaceutica, 69(5), 855-862. [Link]
-
ResearchGate. (n.d.). The Degradation Pathway of Biphenyl. [Link]
-
International Journal of Trend in Scientific Research and Development. (2018). Stability Indicating HPLC Method Development – A Review. [Link]
-
Semantic Scholar. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. [Link]
Sources
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- 2. 2-Phenylphenol | 90-43-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. fao.org [fao.org]
- 4. cdn.who.int [cdn.who.int]
- 5. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 6. ijtsrd.com [ijtsrd.com]
- 7. Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Acetoxybiphenyl
Welcome to the technical support center for the synthesis of 2-Acetoxybiphenyl. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, focusing on byproduct formation and offering practical, field-tested solutions. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Introduction to 2-Acetoxybiphenyl Synthesis
The synthesis of 2-acetoxybiphenyl is typically achieved through the O-acylation of 2-phenylphenol (2-hydroxybiphenyl) with an acetylating agent, most commonly acetic anhydride. While seemingly straightforward, this reaction is susceptible to several side reactions that can lead to the formation of impurities, complicating purification and reducing the overall yield of the desired product. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction shows a low yield of 2-acetoxybiphenyl, and I observe a significant amount of unreacted 2-phenylphenol. What are the likely causes and how can I improve the conversion?
Answer:
A low conversion of 2-phenylphenol to 2-acetoxybiphenyl is a common issue that can often be traced back to suboptimal reaction conditions or reagent quality. The acetylation of a phenol is a nucleophilic acyl substitution reaction. For the reaction to proceed to completion, the nucleophilicity of the starting material and the electrophilicity of the acetylating agent must be adequate, and the reaction conditions must favor the forward reaction.
Several factors can contribute to an incomplete reaction:
-
Insufficient Acetylating Agent: The stoichiometry of the reactants is crucial. While a 1:1 molar ratio is theoretically required, using a slight excess of acetic anhydride can drive the reaction to completion, especially if some of the anhydride is consumed by side reactions (e.g., hydrolysis).
-
Reaction Time and Temperature: Phenols are generally less nucleophilic than aliphatic alcohols, and thus, the reaction may require more time or elevated temperatures to reach completion.[1] However, excessive heat can promote side reactions.
-
Catalyst Activity: While the reaction can proceed without a catalyst, it is often slow. The use of a base catalyst (e.g., pyridine, triethylamine) or an acid catalyst can accelerate the reaction. If a catalyst is being used, its activity might be compromised.
Troubleshooting Guide: Low Conversion
| Probable Cause | Recommended Solution |
| Inadequate amount of acetic anhydride. | Increase the molar ratio of acetic anhydride to 2-phenylphenol to 1.2-1.5 equivalents. |
| Reaction time is too short. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material is fully consumed. |
| Reaction temperature is too low. | Gradually increase the reaction temperature, for example, from room temperature to 40-50 °C, while monitoring for byproduct formation. |
| Absence or inactivation of a catalyst. | Consider adding a catalytic amount of a base like pyridine or 4-(Dimethylamino)pyridine (DMAP) to increase the nucleophilicity of the phenol. If an acid catalyst is used, ensure it is not poisoned. |
| Poor quality of reagents. | Use freshly opened or distilled acetic anhydride and ensure the 2-phenylphenol is of high purity. |
Experimental Workflow: Optimizing Reaction Conversion
Caption: The Fries rearrangement pathway.
Troubleshooting Guide: Fries Rearrangement
| Probable Cause | Recommended Solution |
| Presence of acidic impurities. | Ensure all glassware is clean and dry. Use high-purity, acid-free solvents and reagents. If an acid catalyst was used for the acetylation, it will promote the Fries rearrangement. |
| High reaction temperature. | The Fries rearrangement is often favored at higher temperatures. Conduct the acetylation at the lowest possible temperature that allows for a reasonable reaction rate. |
| Prolonged reaction time in the presence of an acid. | If an acid catalyst is necessary, neutralize it immediately upon completion of the acetylation reaction before proceeding with the work-up. |
| Use of a Lewis acid catalyst. | Avoid Lewis acid catalysts if your goal is O-acylation. Opt for base-catalyzed or catalyst-free conditions. |
Question 3: My final product has a distinct vinegar-like smell, even after purification. What is the cause and how can I remove it?
Answer:
A vinegar-like odor is indicative of the presence of acetic acid. Acetic acid is a byproduct of the reaction between acetic anhydride and the phenolic hydroxyl group. More significantly, it is also formed by the hydrolysis of excess acetic anhydride if water is present in the reaction mixture. [2][3][4] Acetic anhydride is highly susceptible to hydrolysis, and even atmospheric moisture can be sufficient to cause this side reaction. [5][6] Reaction Scheme: Hydrolysis of Acetic Anhydride
Caption: Hydrolysis of acetic anhydride to acetic acid.
Troubleshooting Guide: Acetic Acid Contamination
| Probable Cause | Recommended Solution |
| Presence of water in the reaction. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Incomplete removal during work-up. | During the aqueous work-up, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any residual acetic acid. [7]Be cautious as this will produce CO₂ gas. |
| Co-distillation or co-elution with the product. | If purifying by distillation, the boiling points might be close enough for co-distillation. For chromatography, acetic acid can streak on the column. Ensure thorough neutralization before purification. |
Experimental Protocols
Protocol 1: Synthesis of 2-Acetoxybiphenyl
This protocol is designed to minimize byproduct formation.
Materials:
-
2-phenylphenol
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-phenylphenol (1.0 eq) in anhydrous diethyl ether.
-
Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude 2-acetoxybiphenyl
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Dissolve the crude 2-acetoxybiphenyl in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the ethyl acetate concentration to 5-10%).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain pure 2-acetoxybiphenyl.
Analytical Characterization
The purity of the final product and the identity of any byproducts should be confirmed using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities. [8]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any isomeric byproducts from the Fries rearrangement.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the ester carbonyl group in the product and the absence of the hydroxyl group from the starting material.
By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of 2-acetoxybiphenyl in their synthetic endeavors.
References
- Ladenburg, A. Ueber die Darstellung des Biphenyls. Berichte der deutschen chemischen Gesellschaft1876, 9 (1), 313-315.
- Fieser, L. F. Experiments in Organic Chemistry, 3rd ed.; D.C.
-
Organic Chemistry Portal. Fries Rearrangement. Available online: [Link] (accessed on 2024-10-27).
-
University of Calgary. Acylation of phenols. Available online: [Link] (accessed on 2024-10-27).
-
MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Available online: [Link] (accessed on 2024-10-27).
-
National Center for Biotechnology Information. Impurity profiling/comparative Analyses of Samples of 1-phenyl-2-propanone. Available online: [Link] (accessed on 2024-10-27).
-
Organic Syntheses. gallacetophenone. Available online: [Link] (accessed on 2024-10-27).
-
Canadian Science Publishing. PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: V. THE HYDROLYSIS OF ACETIC ANHYDRIDE. Available online: [Link] (accessed on 2024-10-27).
-
ResearchGate. Acetylation of alcohols and phenols. Available online: [Link] (accessed on 2024-10-27).
-
Semantic Scholar. Acetylation of alcohols, phenols and salicylic acid by heteropoly acids in acetic anhydride: a green and. Available online: [Link] (accessed on 2024-10-27).
-
YouTube. Fries Rearrangement Mechanism | Organic Chemistry. Available online: [Link] (accessed on 2024-10-27).
-
YouTube. Hydrolysis of Acetic anhydride|| Organic Chemistry. Available online: [Link] (accessed on 2024-10-27).
-
National Center for Biotechnology Information. Purification of polybrominated biphenyl congeners. Available online: [Link] (accessed on 2024-10-27).
Sources
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- 2. documents.thermofisher.com [documents.thermofisher.com]
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- 7. researchgate.net [researchgate.net]
- 8. Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Byproduct Formation in Friedel-Crafts Acylation of Biphenyl
Welcome to the technical support center dedicated to the Friedel-Crafts acylation of biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions. Our goal is to empower you to minimize byproduct formation and optimize the yield and purity of your target acylated biphenyl derivatives, which are crucial intermediates in the synthesis of pharmaceuticals and fine chemicals.[1][2][3]
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during the Friedel-Crafts acylation of biphenyl, offering explanations for their root causes and providing actionable solutions.
Issue 1: Low Yield of the Desired 4-Acylbiphenyl and Significant Formation of the ortho-Isomer.
Question: My reaction is producing a mixture of ortho- and para-acylated biphenyl, with a lower than expected yield of the desired para product. How can I improve the regioselectivity?
Causality and Resolution:
The phenyl group of biphenyl is an ortho, para-directing activator for electrophilic aromatic substitution.[1][4] However, the formation of the ortho-isomer is generally disfavored due to steric hindrance.[1] If you are observing a significant amount of the ortho product, it may be indicative of reaction conditions that are not optimal for maximizing steric differentiation.
Key Optimization Strategies:
-
Choice of Lewis Acid: While aluminum chloride (AlCl₃) is a powerful and common catalyst, its high reactivity can sometimes lead to reduced selectivity.[1][5] Consider exploring milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which can offer improved regioselectivity.[1][6] The choice of catalyst can significantly influence the nature of the electrophilic species. A bulkier complex between the acylating agent and the Lewis acid will favor attack at the less sterically hindered para position.
-
Solvent Selection: The polarity of the solvent can influence the reaction's selectivity.[7] Non-polar solvents like carbon disulfide (CS₂) or 1,2-dichloroethane are often preferred as they can enhance the steric demands of the electrophile, thereby favoring para-substitution.[1][7] In contrast, more polar solvents like nitrobenzene may lead to a higher proportion of the ortho-isomer.[1][7]
-
Temperature Control: Running the reaction at lower temperatures can increase the selectivity for the thermodynamically favored para-isomer. High temperatures can provide enough energy to overcome the steric barrier for ortho-acylation. It is advisable to start the reaction at 0°C and slowly allow it to warm to room temperature while monitoring the progress.
Issue 2: Presence of Di-acylated Byproducts in the Reaction Mixture.
Question: I am observing the formation of 4,4'-diacylbiphenyl in my reaction. How can I promote mono-acylation?
Causality and Resolution:
The formation of di-acylated products occurs when the mono-acylated product, which is deactivated towards further electrophilic substitution, is still reactive enough to undergo a second acylation under the reaction conditions.[8] This is more likely to happen if the reaction conditions are too harsh or if there is an excess of the acylating agent and Lewis acid.
Key Optimization Strategies:
-
Stoichiometry Control: Carefully control the molar ratios of your reactants. A 1:1 molar ratio of biphenyl to the acylating agent is a good starting point. Using a significant excess of the acylating agent will drive the reaction towards di-acylation.
-
Order of Addition: The "Perrier addition procedure," where the acyl chloride and Lewis acid are pre-mixed to form the acylium ion complex before the addition of biphenyl, can sometimes improve selectivity for mono-acylation.[2]
-
Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC). Over-extending the reaction time can lead to the formation of di-acylated byproducts. Quench the reaction as soon as the starting material is consumed.
Issue 3: Low or No Product Yield.
Question: My reaction is not proceeding, or I am getting a very low yield of the desired product. What are the potential causes and solutions?
Causality and Resolution:
A low or non-existent yield in a Friedel-Crafts acylation can stem from several factors, primarily related to the quality of the reagents and the reaction setup.
Key Optimization Strategies:
-
Moisture Sensitivity: The Lewis acid catalyst, particularly AlCl₃, is extremely sensitive to moisture.[9] Any moisture present in the reactants or solvent will deactivate the catalyst. Ensure all glassware is flame-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened, high-purity Lewis acids.
-
Catalyst Loading: In Friedel-Crafts acylation, the Lewis acid not only acts as a catalyst but also forms a complex with the ketone product.[8][10] Therefore, a stoichiometric amount (or a slight excess) of the Lewis acid relative to the acylating agent is typically required for the reaction to go to completion.
-
Purity of Biphenyl: Ensure your biphenyl starting material is pure. The presence of deactivating impurities can inhibit the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Friedel-Crafts acylation of biphenyl?
A1: The Friedel-Crafts acylation of biphenyl proceeds through an electrophilic aromatic substitution mechanism.[11][12] First, the Lewis acid catalyst (e.g., AlCl₃) activates the acylating agent (e.g., an acyl chloride) to form a highly electrophilic acylium ion.[11] The electron-rich biphenyl ring then attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[13] Finally, a base (such as AlCl₄⁻) removes a proton from the ring, restoring aromaticity and yielding the acylated biphenyl product.[12]
Q2: Why is the para-substituted product the major isomer in the mono-acylation of biphenyl?
A2: The phenyl substituent is an ortho, para-director. However, the para position is significantly less sterically hindered than the ortho positions. The bulky acyl group and its complex with the Lewis acid will preferentially attack the more accessible para carbon, leading to the formation of the 4-acylbiphenyl as the major product.[1]
Q3: Can I use an acid anhydride instead of an acyl chloride as the acylating agent?
A3: Yes, acid anhydrides can be used as acylating agents in Friedel-Crafts acylation.[8][12] The reaction mechanism is similar, with the Lewis acid activating the anhydride to generate the acylium ion.
Q4: Are there greener alternatives to traditional Lewis acids and solvents?
A4: Yes, research is ongoing to develop more environmentally friendly Friedel-Crafts acylation protocols. Some alternatives include using solid acid catalysts like zeolites, or employing ionic liquids as recyclable solvents.[2][14] Additionally, methods using catalytic amounts of milder Lewis acids are being explored to reduce waste.[10][14]
Data Summary and Protocols
Table 1: Influence of Solvent on Regioselectivity
| Solvent | Dielectric Constant (approx.) | Typical para:ortho Ratio |
| Carbon Disulfide (CS₂) | 2.6 | High |
| 1,2-Dichloroethane | 10.4 | Moderate to High |
| Nitrobenzene | 34.8 | Lower |
Note: The exact ratios can vary depending on the specific acylating agent and Lewis acid used.
Experimental Protocol: Optimized Synthesis of 4-Acetylbiphenyl
This protocol is designed to maximize the yield of the para-isomer while minimizing byproduct formation.
Materials:
-
Biphenyl
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous 1,2-dichloroethane
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, add biphenyl (1.0 eq) and anhydrous 1,2-dichloroethane. Stir until the biphenyl is completely dissolved.
-
Catalyst Suspension: In a separate flame-dried flask, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous 1,2-dichloroethane.
-
Formation of Acylium Ion: Cool the AlCl₃ suspension to 0°C in an ice bath. Slowly add acetyl chloride (1.05 eq) dropwise to the suspension with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes.
-
Acylation Reaction: Slowly add the solution of biphenyl to the pre-formed acylium ion complex at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with 1,2-dichloroethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizing the Process
Diagram 1: Key Steps in Friedel-Crafts Acylation of Biphenyl
Caption: Workflow of the Friedel-Crafts acylation of biphenyl.
Diagram 2: Troubleshooting Logic for Byproduct Formation
Caption: Decision tree for minimizing byproducts.
References
- Vertex AI Search. Friedel Crafts Reaction.
- Vertex AI Search.
- Benchchem.
- Master Organic Chemistry. EAS Reactions (3)
- BYJU'S.
- Organic Chemistry Portal.
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- Benchchem.
- Experiment 1: Friedel-Crafts Acyl
- PubMed Central.
- Web Pages. 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl.
- Study.com.
- Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction.
- Alex Andonian.
- ResearchGate.
- Sigma-Aldrich.
- UC Berkeley. The Friedel-Crafts Reaction.
- RSC Publishing.
- Filo. Biphenyl (phenylbenzene)
- Organic Syntheses Procedure.
- YouTube.
- PMC.
- International Journal of Chemical Studies.
- ACS Omega. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2.
- Wikipedia. Friedel–Crafts reaction.
- Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
Sources
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- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biphenyl (phenylbenzene) undergoes the Friedel-Crafts acylation reaction,.. [askfilo.com]
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- 14. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
Overcoming solubility issues with 2-Acetoxybiphenyl in aqueous media
Technical Support Center: 2-Acetoxybiphenyl Formulation
Welcome to the technical support center for 2-Acetoxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the significant challenge of its poor solubility in aqueous media. Here, we provide in-depth, field-proven insights and step-by-step protocols to ensure your experiments are successful, reproducible, and built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my 2-Acetoxybiphenyl crashing out of solution? I've tried dissolving it directly in my aqueous buffer with vigorous stirring and heating, but it either won't dissolve or precipitates immediately.
A1: The Root of the Problem: Understanding the Physicochemical Properties
The poor aqueous solubility of 2-Acetoxybiphenyl is fundamentally rooted in its molecular structure. It is a classic hydrophobic compound, and several key properties contribute to this challenge:
-
Hydrophobic Biphenyl Core: The two connected phenyl rings create a large, nonpolar surface area that repels water molecules.
-
Ester Group: While the acetate group adds some polarity, it is insufficient to overcome the hydrophobicity of the biphenyl structure.
-
Crystalline Structure: In its solid state, the molecules are tightly packed in a stable crystal lattice. A significant amount of energy is required to break this lattice and allow individual molecules to be solvated by water, a process that is not energetically favorable.
Simply put, water molecules prefer to interact with each other via hydrogen bonds rather than arranging themselves around the large, nonpolar 2-Acetoxybiphenyl molecule. This thermodynamic reality is why direct dissolution in aqueous media fails.
Physicochemical Profile of 2-Acetoxybiphenyl
| Property | Value / Description | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₂O₂ | PubChem[2] |
| Molecular Weight | 212.24 g/mol | PubChem[2] |
| Predicted LogP | ~3.0 - 4.0 (Estimated based on similar structures) | N/A |
| Water Solubility | Predicted to be very low / insoluble | PubChem[2] |
| Appearance | Solid | N/A |
Troubleshooting Guide: A Stepwise Approach to Solubilization
If you've encountered the issues described above, do not be discouraged. This is expected behavior for this class of molecule. The following sections provide a logical progression of techniques, from simple to advanced, to achieve a stable solution suitable for your experimental needs.
Q2: Since direct dissolution is failing, what is the most straightforward next step to get 2-Acetoxybiphenyl into an aqueous-based solution for initial screening assays?
A2: Strategy 1 - Co-Solvency: Modifying the Solvent Environment
Co-solvency is often the first and most effective strategy. It involves using a water-miscible organic solvent (a co-solvent) to disrupt the unfavorable interactions between the hydrophobic compound and water.[3][4][5]
The Mechanism: Co-solvents work by reducing the overall polarity of the solvent system. They create a more "hospitable," less polar environment that can accommodate the nonpolar biphenyl structure, effectively bridging the gap between the hydrophobic solute and the aqueous phase.[3][4]
-
Select Candidate Co-solvents: Choose from common, biocompatible co-solvents.
-
Dimethyl Sulfoxide (DMSO): Excellent solubilizing power, but can be toxic to cells, typically kept below 0.5-1% v/v in final assays.[6]
-
Ethanol (EtOH): Good solubilizing power, widely used, but can have biological effects at higher concentrations.
-
Propylene Glycol (PG) or Polyethylene Glycol 400 (PEG 400): Less toxic options, often used in pharmaceutical formulations.[3]
-
-
Prepare a High-Concentration Stock Solution:
-
Weigh out a precise amount of 2-Acetoxybiphenyl.
-
Dissolve it in a minimal volume of your chosen co-solvent (e.g., DMSO) to create a concentrated stock (e.g., 10-100 mM). Use gentle vortexing or sonication to aid dissolution. Ensure the compound is fully dissolved before proceeding.
-
-
Perform Serial Dilution:
-
Serially dilute this stock solution into your aqueous buffer (e.g., PBS, cell culture media).
-
Crucial Step: Add the stock solution to the buffer dropwise while vortexing vigorously. This rapid mixing helps prevent localized high concentrations that can cause immediate precipitation.
-
-
Observe for Precipitation: Check the solutions immediately and after a set period (e.g., 1-2 hours) for any signs of cloudiness or solid particles. The highest concentration that remains clear is your working limit for that co-solvent system.
Troubleshooting Tip: If your compound precipitates upon dilution, it means the final concentration of the co-solvent is too low to maintain solubility. You can either (a) increase the percentage of co-solvent in your final solution (if your experimental system allows) or (b) move to a more advanced solubilization technique.
Q3: My compound is stable in a 10% DMSO/buffer mixture, but my cell line is sensitive to that concentration. How can I achieve a stable solution in a more biocompatible medium?
A3: Strategy 2 - Surfactants: Creating Micellar Formulations
When co-solvent concentrations are a concern, surfactants are the next logical choice. Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC) , self-assemble into spherical structures called micelles.[7][8]
The Mechanism: Micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate poorly soluble drugs like 2-Acetoxybiphenyl, while the hydrophilic shell allows the entire micelle structure to remain stably dispersed in the aqueous medium.[8] This effectively "hides" the hydrophobic compound from the water.[7]
Caption: Workflow for preparing a micellar solution.
-
Select a Surfactant:
-
Polysorbate 80 (Tween® 80): A non-ionic surfactant, widely used and generally well-tolerated in cell culture and in vivo studies.
-
Poloxamer 188 (Pluronic® F-68): Another non-ionic surfactant known for its low toxicity.
-
-
Prepare a Surfactant Solution: Create a solution of the surfactant in your desired aqueous buffer at a concentration well above its CMC (e.g., 1-5% w/v).
-
Dissolve 2-Acetoxybiphenyl: Dissolve the compound in a small amount of a volatile organic solvent like ethanol.
-
Form the Micelles: Slowly add the ethanolic drug solution to the stirring surfactant solution. The ethanol acts as a co-solvent initially, and as it is removed, the drug is forced into the hydrophobic cores of the micelles.
-
Remove the Organic Solvent: Use a rotary evaporator or a gentle stream of nitrogen to slowly remove the ethanol. The solution should remain clear.
-
Sterile Filtration: Filter the final formulation through a 0.22 µm filter to sterilize it and remove any potential drug aggregates that were not successfully encapsulated.
Q4: For my in vivo studies, I need a completely organic solvent-free formulation. Are there more advanced, biocompatible options available?
A4: Strategy 3 - Cyclodextrins: Molecular Encapsulation
Cyclodextrins are the gold standard for creating truly aqueous, solvent-free formulations of hydrophobic compounds.[9] These cyclic oligosaccharides have a unique structure: a hydrophilic exterior and a hydrophobic interior cavity.[9]
The Mechanism: The hydrophobic 2-Acetoxybiphenyl molecule can partition into the nonpolar cavity of the cyclodextrin, forming an "inclusion complex."[9][10] The hydrophilic exterior of the cyclodextrin then allows the entire complex to be readily soluble in water. This is a powerful technique for significantly enhancing aqueous solubility and bioavailability.[9][11]
Caption: Encapsulation by a cyclodextrin.
-
Select a Cyclodextrin:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Most commonly used due to its high aqueous solubility and excellent safety profile. It is a key component in several FDA-approved formulations.[12]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with very high water solubility, often used for parenteral formulations.
-
-
Prepare the Cyclodextrin Solution: Dissolve a molar excess (e.g., 5-10 fold) of HP-β-CD in your aqueous buffer. Warming the solution (e.g., to 40-50°C) can help dissolve the cyclodextrin.
-
Add 2-Acetoxybiphenyl: Add the powdered 2-Acetoxybiphenyl directly to the stirring cyclodextrin solution.
-
Complexation: Stir the mixture vigorously at room temperature or with gentle heat for an extended period (typically 24-48 hours). This allows time for the thermodynamic equilibrium of complex formation to be reached.
-
Clarification and Sterilization: After the incubation period, centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any undissolved compound.
-
Final Filtration: Carefully collect the supernatant and pass it through a 0.22 µm syringe filter. The resulting clear solution contains the 2-Acetoxybiphenyl:cyclodextrin inclusion complex. The concentration of the dissolved drug can be confirmed via HPLC.
Summary and Decision Guide
Choosing the right strategy depends on your specific experimental constraints.
Decision Matrix for Solubilization Strategy
| Strategy | Primary Mechanism | Pros | Cons | Best For |
|---|---|---|---|---|
| Co-Solvency | Reduces solvent polarity | Simple, fast, effective for high concentrations | Potential for solvent toxicity, drug may precipitate on dilution | Initial in vitro screening, high-throughput assays |
| Surfactants | Micellar encapsulation | Good solubilizing power, can be biocompatible | More complex preparation, potential for cell membrane disruption | Cell-based assays where co-solvents are toxic, some in vivo models |
| Cyclodextrins | Inclusion complex formation | High biocompatibility, creates a true solution, often enhances stability | Higher cost, requires longer preparation time, may alter drug-receptor kinetics | In vivo animal studies, final formulation development, sensitive cell assays |
This guide provides a robust framework for systematically addressing the solubility challenges of 2-Acetoxybiphenyl. By understanding the underlying principles and following these validated protocols, you can develop stable, effective formulations for your research.
References
- MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
- OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications.
- Sigma-Aldrich. (n.d.). Solubility Enhancement of Hydrophobic Drugs.
- Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- PubChem - NIH. (n.d.). 2-Acetoxybiphenyl.
- PubChem. (n.d.). 1-((1,1'-Biphenyl)-2-yl)ethan-1-one.
- PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- ResearchGate. (2017, March 14). Hi, can anyone tell me how to dissolve a hydrophobic compound..?
- The Journal of Physical Chemistry B. (n.d.). The Hydrophobic Effect and the Role of Cosolvents.
- PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- ChemicalBook. (n.d.). 4-Acetylbiphenyl CAS#: 92-91-1.
- PMC - NIH. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
- PubMed. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
- Taylor & Francis. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
- ChemicalBook. (n.d.). 98-86-2(Acetophenone) Product Description.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- ResearchGate. (n.d.). Poorly soluble drugs, surfactants and degree of solubility enhancement.
- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- YouTube. (2025, April 6). Cyclodextrin Derivatives – Versatile Carriers in Modern Science.
- PubChem. (n.d.). 2-Methylbiphenyl.
- JOCPR. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
- ACS Publications. (n.d.). Solubilization Capabilities of Some Cationic, Anionic, and Nonionic Surfactants toward the Poorly Water-Soluble Antibiotic Drug Erythromycin.
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- 12. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to Catalytic Systems for the Synthesis of 2-Acetoxybiphenyl
Introduction: The Significance of 2-Acetoxybiphenyl in Modern Chemistry
2-Acetoxybiphenyl and its derivatives are important structural motifs in medicinal chemistry and materials science. As a key intermediate, its efficient synthesis is a subject of considerable interest for researchers and drug development professionals. The core of its structure, the biphenyl moiety, is a prevalent feature in numerous natural products and pharmaceuticals.[1][2] The synthesis of biaryls has been a central theme in organic chemistry, with transition metal-catalyzed cross-coupling reactions emerging as the most powerful and versatile methods for constructing the C(aryl)-C(aryl) bond.[2]
This guide provides a comparative analysis of the primary catalytic systems used for the synthesis of the biphenyl core, with a specific focus on their application to the synthesis of 2-Acetoxybiphenyl. We will delve into the mechanistic nuances, performance metrics, and practical considerations of palladium-, nickel-, and copper-based catalysts. The objective is to equip researchers with the knowledge to select the optimal catalytic system for their specific synthetic needs, balancing factors such as cost, efficiency, and functional group tolerance.
Strategic Approaches to 2-Acetoxybiphenyl Synthesis
The synthesis of 2-Acetoxybiphenyl can be approached in two primary ways:
-
Late-Stage Acetoxylation: This involves first constructing the 2-hydroxybiphenyl core through a cross-coupling reaction, followed by an O-acetylation step.
-
Direct Coupling of an Acetoxylated Precursor: This strategy employs a pre-functionalized coupling partner, such as 2-halophenyl acetate, in a cross-coupling reaction with a suitable arylating agent.
This guide will focus on the catalytic systems for the crucial C-C bond-forming step, which is central to both strategies.
Comparative Analysis of Catalytic Systems
The choice of metal catalyst is paramount in dictating the efficiency, selectivity, and substrate scope of the biaryl synthesis. While palladium has historically dominated the field, nickel and copper have emerged as cost-effective and often complementary alternatives.
Palladium-Based Catalysts: The Gold Standard
Palladium-catalyzed cross-coupling reactions are the most extensively studied and widely employed methods for biaryl synthesis.[1][3] The Suzuki-Miyaura coupling, in particular, is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[1][3][4]
Mechanism: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:[4][5]
-
Oxidative Addition: A Pd(0) species reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step.[5]
-
Transmetalation: The organoboron reagent (Ar'-B(OR)2), activated by a base, transfers its aryl group to the Pd(II) center, displacing the halide.[6]
-
Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated to form the biaryl product, regenerating the Pd(0) catalyst.[5]
Caption: Suzuki-Miyaura Catalytic Cycle
Performance and Considerations:
-
High Yields & Selectivity: Palladium catalysts, particularly with sophisticated phosphine ligands, can achieve high yields and excellent selectivity.[7][8]
-
Functional Group Tolerance: A key advantage is the tolerance of a wide array of functional groups, which is crucial for complex molecule synthesis.[1]
-
Ligand Development: The performance of palladium catalysts is highly dependent on the choice of ligand. Axially chiral biphenyl ligands and phosphoramidites have been developed to improve efficiency and enable asymmetric synthesis.[9][10]
-
Cost: Palladium is a precious metal, making it a significant cost driver, especially for large-scale synthesis.
Nickel-Based Catalysts: A Cost-Effective Powerhouse
Nickel, being more earth-abundant and less expensive than palladium, has garnered significant attention as a viable catalyst for cross-coupling reactions.[11][12] Nickel catalysts can often couple less reactive electrophiles, such as aryl chlorides and fluorides, which can be challenging for some palladium systems.[13]
Mechanism: Similarities and Differences with Palladium
The catalytic cycle for nickel-catalyzed cross-coupling is analogous to that of palladium, involving oxidative addition, transmetalation, and reductive elimination. However, nickel catalysts can also engage in single-electron transfer (SET) pathways, which can influence reactivity and side-product formation. The redox potentials of Ni(0)/Ni(II) and Ni(I)/Ni(III) cycles are distinct from palladium, enabling different reactivity profiles.
Caption: General Nickel-Catalyzed Cross-Coupling Cycle
Performance and Considerations:
-
Cost-Effectiveness: The lower cost of nickel is a significant advantage for industrial applications.[12]
-
Reactivity with Aryl Chlorides: Nickel catalysts are particularly effective for coupling aryl chlorides, which are often more readily available and cheaper than bromides and iodides.[13]
-
Air and Moisture Sensitivity: Ni(0) complexes can be more sensitive to air and moisture than their palladium counterparts, often requiring more stringent inert atmosphere techniques. The development of stable Ni(II) pre-catalysts has helped to mitigate this issue.[11]
-
Ligand Effects: Similar to palladium, the choice of ligand (e.g., phosphines, N-heterocyclic carbenes) is crucial for modulating the reactivity and stability of nickel catalysts.[11]
Copper-Based Catalysts: The Classic Choice with a Modern Twist
Copper-catalyzed reactions, such as the Ullmann coupling, represent the historical foundation of biaryl synthesis. While traditional Ullmann conditions are harsh (high temperatures, stoichiometric copper), modern advancements have led to the development of more efficient, ligand-assisted copper-catalyzed systems that operate under milder conditions.[13]
Mechanism: A Departure from the Pd/Ni Cycle
The mechanism of copper-catalyzed cross-coupling is still debated but is generally considered to differ from the classic Pd/Ni cycle. It may involve oxidative addition to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination. Alternatively, radical pathways may be involved.
Performance and Considerations:
-
Low Cost and Low Toxicity: Copper is abundant, inexpensive, and generally less toxic than palladium.
-
Unique Reactivity: Copper catalysts can promote unique transformations not readily achieved with palladium or nickel. For instance, copper-catalyzed cycloaddition reactions are well-established.[14]
-
Harsh Conditions (Historically): While modern systems are milder, some copper-catalyzed reactions may still require higher temperatures or stronger bases compared to palladium-catalyzed alternatives.
-
Ligand Design: The development of suitable ligands, such as phenanthrolines, has been critical in improving the efficiency and scope of copper-catalyzed cross-coupling reactions.[15]
Quantitative Performance Comparison
The following table summarizes typical performance data for each catalytic system in biaryl synthesis. Note that specific results can vary significantly based on the substrates, ligands, and reaction conditions.
| Catalyst System | Typical Catalyst Loading (mol%) | Typical Temperature (°C) | Yield Range (%) | Key Advantages | Key Disadvantages |
| Palladium | 0.1 - 5 | 25 - 120 | 70 - 99+ | High functional group tolerance, well-understood.[1] | High cost, potential for catalyst poisoning. |
| Nickel | 1 - 10 | 25 - 150 | 60 - 95 | Low cost, effective for aryl chlorides.[13] | Air/moisture sensitivity, potential for side reactions. |
| Copper | 5 - 20 (can be stoichiometric) | 80 - 200+ | 50 - 90 | Very low cost, unique reactivity.[16] | Often requires harsher conditions, narrower scope. |
Experimental Protocols
The following are representative, generalized protocols for the synthesis of a biaryl compound, which can be adapted for the synthesis of 2-Acetoxybiphenyl or its precursor, 2-hydroxybiphenyl.
General Experimental Workflow
Caption: General Workflow for Cross-Coupling Reactions
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted for the synthesis of a generic biaryl and would be suitable for coupling phenylboronic acid with 2-bromophenyl acetate.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K2CO3, 2.0 mmol).
-
Solvent Addition: Add the desired solvent system (e.g., a mixture of toluene and water, 10 mL).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol, 2 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).[17]
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[17]
Protocol 2: Nickel-Catalyzed Coupling
This protocol outlines a general procedure for a nickel-catalyzed biaryl synthesis.
-
Reaction Setup: In a glovebox, add the nickel pre-catalyst (e.g., NiCl2(dme), 0.05 mmol, 5 mol%) and the ligand (e.g., a phosphine or NHC ligand, 0.055 mmol) to a reaction vessel.
-
Reagent Addition: Add the aryl halide (1.0 mmol), the organometallic coupling partner (e.g., an organozinc reagent, 1.5 mmol), and the solvent (e.g., THF, 5 mL).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress.
-
Workup and Purification: Quench the reaction with a mild acid (e.g., aqueous NH4Cl), extract with an organic solvent, and purify as described in the palladium protocol.
Conclusion and Future Outlook
The synthesis of 2-Acetoxybiphenyl, and biaryls in general, is well-served by a variety of powerful catalytic methods.
-
Palladium catalysts remain the most versatile and reliable choice for a broad range of substrates, offering high yields and exceptional functional group tolerance. The primary drawback is the cost of the metal.
-
Nickel catalysts present a highly attractive, cost-effective alternative, particularly for large-scale syntheses and for the activation of less reactive aryl chlorides. Continued development of air-stable pre-catalysts will further broaden their applicability.
-
Copper catalysts , while historically requiring harsh conditions, are undergoing a renaissance. Modern, ligand-assisted copper systems offer an extremely low-cost option with unique reactivity profiles that can complement palladium and nickel-based methods.
The selection of an optimal catalyst is not a one-size-fits-all decision. It requires a careful evaluation of the specific substrates, desired scale, cost constraints, and available laboratory infrastructure. As catalyst technology continues to evolve, particularly in the realm of C-H activation and direct arylation, the toolkit available to chemists for the synthesis of valuable molecules like 2-Acetoxybiphenyl will only become more powerful and efficient.[18][19][20]
References
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Al-Amin, M., et al. (2018). Palladium-catalyzed Regioselective Synthesis of 2(2'-biphenyl)benzimidazoles Through C-H Activation. PubMed. Available at: [Link]
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Neumann, H., et al. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules. Available at: [Link]
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BenchChem. (2025). Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. ResearchGate. Available at: [Link]
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Gauthier, S., et al. (2007). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters. Available at: [Link]
- Unknown Author. (Year unavailable). Copper acetylacetonate (II) catalyzed method for synthesizing 1,2,3-triazole compounds. Google Patents.
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Fiveable. (Year unavailable). Biaryl Synthesis Definition. Fiveable. Available at: [Link]
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Wang, Z., et al. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. PubMed. Available at: [Link]
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Organic Syntheses. (Year unavailable). 2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses. Available at: [Link]
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Wang, D., et al. (2009). Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids. PubMed Central. Available at: [Link]
-
Campeau, L., et al. (2004). Biaryl Synthesis via Direct Arylation: Establishment of an Efficient Catalyst for Intramolecular Processes. Journal of the American Chemical Society. Available at: [Link]
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Gasparyan, A., et al. (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. National Institutes of Health. Available at: [Link]
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Sato, Y. (2001). [Nickel-catalyzed [2 + 2 + 2] cocyclization and its application to the synthetic organic chemistry]. PubMed. Available at: [Link]
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Organic Chemistry Portal. (Year unavailable). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
- Unknown Author. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Unknown Source.
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BenchChem. (2025). Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. ResearchGate. Available at: [Link]
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Neumann, H., et al. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. MDPI. Available at: [Link]
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Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. Available at: [Link]
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Wang, X., et al. (2021). A Ligand-Enabled Copper(II)-Catalyzed highly Selective and Efficient for Synthesis of 2E-Alkenylfurans from Ynenones. Organic Chemistry Frontiers. Available at: [Link]
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Wang, Z., et al. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. ResearchGate. Available at: [Link]
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Wang, Q., et al. (2021). Directed, Nickel-Catalyzed 1,2-Alkylsulfenylation of Alkenyl Carbonyl Compounds. Royal Society of Chemistry. Available at: [Link]
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Al-Hourani, B., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. MDPI. Available at: [Link]
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ChemRxiv. (Year unavailable). Copper catalyzed expeditious synthesis of α-ketoamides: a review of synthesis and mechanism of reactions. ChemRxiv. Available at: [Link]
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ResearchGate. (Year unavailable). Biaryl Synthesis through Metal-Catalyzed C-H Arylation. ResearchGate. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Organic Syntheses. (Year unavailable). 2-acetothienone. Organic Syntheses. Available at: [Link]
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ResearchGate. (Year unavailable). The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. ResearchGate. Available at: [Link]
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Al-Masri, D., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. Available at: [Link]
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TÜBİTAK Academic Journals. (2018). Synthesis of some ketones via nano-nickel oxide catalyzed acylation of arylzinc reagents; strategy involving. TÜBİTAK Academic Journals. Available at: [Link]
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Organic Syntheses. (Year unavailable). 2-phenylindole. Organic Syntheses. Available at: [Link]
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ResearchGate. (2025). Convenient, Benign and Scalable Synthesis of 2‐ and 4‐Substituted Benzylpiperidines. ResearchGate. Available at: [Link]
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Gabrielli, M., et al. (2021). Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. PubMed Central. Available at: [Link]
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Wang, Y., et al. (2021). Cu(i) catalysis for selective condensation/bicycloaromatization of two different arylalkynes: direct and general construction of functionalized C–N axial biaryl compounds. National Institutes of Health. Available at: [Link]
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Technical Guide: 2-Acetoxybiphenyl vs. Biphenyl Derivatives in Catalytic Systems
Executive Summary
2-Acetoxybiphenyl (2-OAc-BP) serves a critical role in catalysis research not as a catalyst, but as a benchmark substrate for assessing steric tolerance in enzymatic hydrolysis and regioselectivity in transition-metal-catalyzed C-H activation.
Unlike its para-substituted counterpart (4-acetoxybiphenyl ) or the nitrogen-containing 2-phenylpyridine , 2-acetoxybiphenyl presents a unique "ortho-effect." The proximity of the phenyl ring to the acetoxy group creates a steric blockade that challenges catalytic pockets (in enzymes) and dictates directing-group behavior (in palladium catalysis). This guide compares 2-acetoxybiphenyl against key alternatives to assist researchers in selecting the appropriate model substrate for kinetic resolution and functionalization studies.
Part 1: Comparative Analysis in Biocatalysis (Enzymatic Hydrolysis)
In biocatalysis, specifically lipase-mediated kinetic resolution, biphenyl derivatives are used to probe the size and hydrophobicity of the enzyme's active site.
The Competitors: Steric vs. Electronic Profiles
| Feature | 2-Acetoxybiphenyl (Ortho) | 4-Acetoxybiphenyl (Para) | Phenyl Acetate (Standard) |
| Role | Steric Stress Test | High-Activity Substrate | Baseline Reference |
| Steric Hindrance | High (Ortho-phenyl block) | Low (Linear topology) | None |
| Hydrophobicity (LogP) | ~3.8 (High) | ~3.8 (High) | ~1.5 (Moderate) |
| Enzyme Access | Restricted; requires large hydrophobic pocket | Accessible; fits narrow channels | Universal access |
| Typical | < 10% (vs. Phenyl Acetate) | > 80% (vs. Phenyl Acetate) | 100% |
Mechanism of Differentiation: The "Ortho-Wall" Effect
The primary utility of 2-acetoxybiphenyl is to validate the promiscuity of lipases (e.g., Candida antarctica Lipase B, CALB).
-
4-Acetoxybiphenyl: The linear structure allows the acetoxy group to slide easily into the catalytic triad (Ser-His-Asp), resulting in rapid hydrolysis.
-
2-Acetoxybiphenyl: The ortho-phenyl ring acts as a "wall," clashing with the amino acid residues at the entrance of the active site. Only lipases with broad, flexible openings (e.g., Pseudomonas lipases) can efficiently hydrolyze this substrate.
Visualization: Steric Interference in Lipase Catalysis
Figure 1: Comparative accessibility of ortho- vs. para-substituted biphenyls to the lipase active site.
Part 2: Comparative Analysis in Chemo-Catalysis (C-H Activation)
In transition metal catalysis (primarily Palladium), 2-acetoxybiphenyl is often studied as the product of C-H acetoxylation or as a precursor for 2-hydroxybiphenyl , which acts as a directing group.
The Competitors: Directing Group (DG) Efficiency
| Substrate/DG | 2-Acetoxybiphenyl (via Phenol) | 2-Phenylpyridine | Biphenyl (Unfunctionalized) |
| Coordination Atom | Oxygen (Weak | Nitrogen (Strong | None (Requires electrophilic attack) |
| Catalytic Cycle | Pd(II)/Pd(IV) or Pd(II)/Pd(0) | Pd(II)/Pd(IV) | Pd(II)/Pd(0) |
| Regioselectivity | Ortho-selective (via -OH) | Highly Ortho-selective | Mixtures (Ortho/Para) |
| Reaction Type | C-H Olefination / Acetoxylation | C-H Arylation / Alkylation | Direct Arylation |
Mechanistic Insight: The Phenolic Directing Group
While 2-phenylpyridine forms a stable 5-membered palladacycle facilitating robust C-H activation, 2-acetoxybiphenyl (hydrolyzed to 2-phenylphenol in situ or used as a precursor) relies on the weaker coordination of the phenolic oxygen.
-
Advantage: The directing group (-OH) is a native functional group, unlike the "artificial" pyridine often required for 2-phenylpyridine.
-
Challenge: Requires oxidants (e.g., Cu(OAc)
or air) to regenerate Pd(II) and often requires a base (Cs CO ) to deprotonate the phenol for coordination.
Part 3: Experimental Protocols
Protocol A: Lipase-Catalyzed Hydrolysis (Steric Screening)
Objective: Determine the steric tolerance of a lipase library using 2-acetoxybiphenyl vs. 4-acetoxybiphenyl.
-
Substrate Preparation:
-
Prepare 20 mM stock solutions of 2-acetoxybiphenyl and 4-acetoxybiphenyl in acetonitrile.
-
-
Reaction Setup:
-
In a 2 mL HPLC vial, mix:
-
1.8 mL Phosphate Buffer (50 mM, pH 7.5).
-
0.2 mL Substrate Stock (Final conc: 2 mM, 10% ACN).
-
10 mg Immobilized Lipase (e.g., CALB on acrylic resin).
-
-
-
Incubation:
-
Incubate at 30°C with orbital shaking (200 rpm).
-
-
Sampling & Analysis:
-
Aliquot 100 µL at t=0, 1h, 4h, and 24h.
-
Quench with 100 µL acetonitrile (with 1 mM toluene internal standard).
-
HPLC Method: C18 Column, Gradient 40-90% ACN in water.
-
Detection: UV at 254 nm.
-
-
Data Interpretation:
-
Calculate Conversion (%) =
. -
Expectation: 4-acetoxybiphenyl reaches >90% conversion in <1h; 2-acetoxybiphenyl reaches <20% in 24h for sterically restricted enzymes.
-
Protocol B: Pd-Catalyzed C-H Olefination (Using 2-Hydroxybiphenyl as DG)
Objective: Utilize the phenol moiety (derived from 2-acetoxybiphenyl hydrolysis) to direct ortho-olefination.
-
Reagents:
-
Substrate: 2-Hydroxybiphenyl (0.5 mmol).
-
Coupling Partner: Ethyl acrylate (1.5 equiv).
-
Catalyst: Pd(OAc)
(10 mol%). -
Oxidant: Cu(OAc)
(1.0 equiv) or Air (1 atm). -
Base: Cs
CO (0.5 equiv). -
Solvent: tert-Amyl alcohol (2 mL).
-
-
Procedure:
-
Combine all solids in a sealed tube.
-
Add solvent and ethyl acrylate.
-
Heat to 100°C for 16 hours under air.
-
-
Workup:
-
Cool to RT, filter through a Celite pad, wash with EtOAc.
-
Concentrate and purify via flash chromatography (Hexane/EtOAc).
-
-
Validation:
-
Verify the product (ethyl 3-(2'-hydroxy-[1,1'-biphenyl]-2-yl)acrylate) via 1H NMR. The disappearance of the specific ortho-proton signal confirms regioselectivity.
-
Part 4: Mechanistic Visualization (C-H Activation)
The following diagram illustrates how the phenolic oxygen (related to the acetoxy group) directs the Palladium catalyst to the ortho-position, a key differentiation from non-directed biphenyl activation.
Figure 2: Mechanism of Pd-catalyzed ortho-C-H activation directed by the phenolic oxygen.
References
-
Palladium-Catalyzed Asymmetric C–H Activation of 2-Hydroxybiaryls. Source: National Institutes of Health (NIH) Significance: Establishes the role of the hydroxy group (hydrolyzed acetoxy) as an efficient directing group for ortho-C-H functionalization.
-
Synthesis of 2-Alkylaryl Acetates by Palladium Catalysed Carbonylation. Source: MDPI Significance: Details the synthesis of 2-acetoxybiphenyl derivatives via carbonylation, providing the synthetic route to these benchmark substrates.
-
Enzymatic Hydrolysis in Organic Solvents for Kinetic Resolution. Source: ResearchGate Significance: Provides kinetic data and protocols for lipase-catalyzed hydrolysis of bulky esters, validating the steric hindrance model.
-
Inhibition Kinetics of Phenolic Compounds on Enzymes. Source: Taylor & Francis Significance: Discusses the inhibitory effects and binding kinetics of phenolic derivatives (structurally related to 2-acetoxybiphenyl hydrolysis products) on enzymatic activity.
A Senior Application Scientist's Guide to the Efficacy of 2-Acetoxybiphenyl as a Synthetic Intermediate
For the discerning researcher in organic synthesis and drug development, the selection of a synthetic intermediate is a critical decision point, balancing reactivity, stability, and strategic utility. 2-Acetoxybiphenyl, the acetylated ester of 2-hydroxybiphenyl, presents itself as a versatile yet often overlooked intermediate. This guide provides an in-depth analysis of its efficacy, comparing its performance against common alternatives and grounding its utility in established experimental data. We will explore the causality behind its applications, from a simple protecting group to a substrate for complex molecular rearrangements, offering a clear perspective on when and why to deploy this reagent in your synthetic campaigns.
The Strategic Role of 2-Acetoxybiphenyl in Synthesis
2-Acetoxybiphenyl primarily serves two strategic functions: as a protected form of the potent biocide 2-hydroxybiphenyl (also known as o-phenylphenol) and as a precursor for carbon-carbon bond formation via acyl migration.[1][2] The acetyl group modulates the reactivity of the phenolic oxygen, preventing its interference in reactions targeting other parts of the biphenyl scaffold while enabling a unique set of transformations not accessible with the free phenol.
The core value proposition of 2-acetoxybiphenyl lies in its ability to be selectively transformed into different, highly functionalized biphenyl structures. Biphenyl derivatives are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and materials.[3]
Caption: Synthetic utility workflow of 2-acetoxybiphenyl.
Core Transformations and Mechanistic Insights
The efficacy of 2-acetoxybiphenyl is best understood through its primary reactions: hydrolysis and the Fries rearrangement.
Hydrolysis: A Stable Protecting Group Strategy
The most fundamental reaction is the hydrolysis of the ester back to 2-hydroxybiphenyl. This deprotection is crucial when the final product requires a free phenol, which is a common feature in fungicides and disinfectants.[2][4]
-
Why Choose Acetyl Protection? The decision to protect 2-hydroxybiphenyl as its acetate ester is driven by the need to mask the nucleophilic and acidic nature of the phenol. This is essential during reactions that are incompatible with a free hydroxyl group, such as Grignard reactions, or to prevent unwanted O-alkylation or O-acylation when C-functionalization is desired. The acetyl group is robust enough to withstand mildly acidic and basic conditions, yet it can be removed cleanly with standard hydrolysis protocols.
Comparative Table: Phenolic Protecting Groups
| Protecting Group | Introduction Conditions | Cleavage Conditions | Stability & Comments |
| Acetyl (Ac) | Acetic anhydride or Acetyl chloride, Base | Mild base (e.g., K₂CO₃ in MeOH) or acid | Good stability; Easy to introduce and remove. Ideal for many standard transformations. |
| Methyl (Me) | DMS, NaH or MeI, K₂CO₃ | Harsh: BBr₃ or HBr | Very stable; Cleavage requires harsh conditions that may not be compatible with complex molecules. |
| Silyl (e.g., TBDMS) | TBDMSCl, Imidazole | Fluoride source (e.g., TBAF) | Mild introduction/removal; Sensitive to acidic conditions. Bulky, may provide steric hindrance. |
| Benzyl (Bn) | Benzyl bromide, Base | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to many non-reductive conditions; Cleavage is incompatible with reducible groups (alkenes, alkynes). |
The Fries Rearrangement: A Gateway to Hydroxyaryl Ketones
A more powerful application of 2-acetoxybiphenyl is the Fries rearrangement, an acyl group migration from the phenolic oxygen to the aromatic ring to form C-C bonds.[5][6] This reaction, typically catalyzed by Lewis acids, converts the simple ester into valuable hydroxyaryl ketone building blocks.[6][7] These ketones are precursors to numerous complex molecules, including anti-inflammatory agents and other pharmaceuticals.[8][9]
-
Mechanistic Causality: The reaction proceeds via the formation of an acylium carbocation intermediate after the Lewis acid coordinates to the carbonyl oxygen.[10] This electrophile then attacks the electron-rich aromatic ring in a manner analogous to a Friedel-Crafts acylation.[10] The regioselectivity (ortho vs. para migration) is highly dependent on reaction conditions. Low temperatures tend to favor the para-product (thermodynamic control), while high temperatures often favor the ortho-product (kinetic control), which can be stabilized by chelation with the Lewis acid.
Caption: Mechanism of the Lewis acid-catalyzed Fries rearrangement.
Performance in Advanced Synthesis: C-H Activation
Modern synthetic chemistry increasingly relies on C-H activation to forge complex bonds efficiently.[11][12][13] While the hydroxyl group of 2-hydroxybiphenyl is a powerful directing group for ortho C-H functionalization, the acetoxy group can serve as a "traceless" directing group or as a protecting group during such transformations. Palladium-catalyzed C-H activation reactions, for instance, can be directed to specific positions on the biphenyl scaffold, enabling the synthesis of highly substituted, axially chiral biaryls and other valuable structures.[14][15] In these contexts, 2-acetoxybiphenyl ensures that the phenol does not interfere with the catalytic cycle while allowing for subsequent deprotection to reveal the final, functional molecule.
Experimental Protocols & Comparative Data
To provide a practical framework, we present validated protocols for the key transformations of 2-acetoxybiphenyl.
Protocol 1: Synthesis of 2-Acetoxybiphenyl (Protection)
This protocol details the straightforward acetylation of 2-hydroxybiphenyl.
-
Materials: 2-hydroxybiphenyl (1.0 eq), Acetic Anhydride (1.5 eq), Pyridine (2.0 eq), Dichloromethane (DCM, ~0.1 M).
-
Procedure:
-
Dissolve 2-hydroxybiphenyl in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with 1 M HCl (aq) and transfer to a separatory funnel.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield 2-acetoxybiphenyl as a clear oil or low-melting solid.
-
-
Self-Validation: Expected yield: >95%. Successful acetylation can be confirmed by ¹H NMR (disappearance of the broad phenolic -OH peak and appearance of a singlet for the acetyl methyl group around δ 2.1-2.3 ppm) and IR spectroscopy (appearance of a strong ester C=O stretch around 1760 cm⁻¹).
Protocol 2: Fries Rearrangement of 2-Acetoxybiphenyl
This protocol provides a general method for the Lewis acid-catalyzed rearrangement.
-
Materials: 2-acetoxybiphenyl (1.0 eq), Anhydrous Aluminum Chloride (AlCl₃, 2.5 eq), Nitrobenzene (solvent).
-
Procedure:
-
In a flask protected from moisture, suspend AlCl₃ in nitrobenzene.
-
Add 2-acetoxybiphenyl to the suspension.
-
Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction to room temperature and then carefully pour it over crushed ice with concentrated HCl.
-
-
Work-up and Purification:
-
Steam distill the mixture to remove the nitrobenzene solvent.
-
The remaining aqueous solution is cooled, and the precipitated solid product is collected by filtration.
-
Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water) to obtain the purified hydroxyacetylbiphenyl products.
-
-
Self-Validation: The ratio of ortho to para products can be determined by ¹H NMR analysis of the crude product. Yields and isomer ratios are highly substrate and condition-dependent.
Comparative Yield Data for Biphenyl Synthesis Methods
The choice of synthetic route significantly impacts overall efficiency. Below is a comparison of a route utilizing 2-acetoxybiphenyl versus a de novo construction via Suzuki coupling.
| Target Molecule | Synthetic Strategy | Key Steps | Typical Yield Range | Comments |
| 4-Acetyl-[1,1'-biphenyl]-3-ol | Fries Rearrangement | 1. Acetylation of 2-hydroxybiphenyl. 2. Fries Rearrangement. | 60-80% over 2 steps | Excellent for this specific isomer. Regioselectivity can be an issue. |
| 4-Acetyl-[1,1'-biphenyl]-3-ol | Suzuki Coupling | 1. Synthesis of 3-bromo-2-methoxyphenol. 2. Suzuki coupling with phenylboronic acid. 3. Friedel-Crafts acylation. 4. Demethylation. | 40-60% over 4 steps | More steps but potentially more versatile for analogues. Avoids regioselectivity issues of Fries.[16][17] |
Conclusion and Recommendations
2-Acetoxybiphenyl is a highly effective synthetic intermediate whose value is realized through strategic application.
-
Choose 2-Acetoxybiphenyl when:
-
You require a stable, protected version of 2-hydroxybiphenyl to perform reactions incompatible with a free phenol.
-
Your target molecule is a hydroxyaryl ketone, making the Fries rearrangement a convergent and efficient C-C bond-forming strategy.
-
You are performing directed C-H functionalizations where the hydroxyl group would interfere with the catalyst or reaction conditions.
-
-
Consider Alternatives when:
-
The planned synthetic steps are fully compatible with a free phenolic hydroxyl group, making protection unnecessary.
-
A de novo construction of the biphenyl core via cross-coupling reactions (e.g., Suzuki, Negishi) offers a more convergent or higher-yielding route to a highly substituted target, particularly if the desired substitution pattern is not achievable via the Fries rearrangement.[18]
-
Ultimately, 2-acetoxybiphenyl is a powerful tool in the arsenal of the synthetic chemist. By understanding the causality behind its reactivity and comparing its performance to alternative strategies, researchers can make informed decisions to streamline the synthesis of complex and valuable molecules in drug discovery and beyond.
References
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- 2-Phenylphenol synthesis. ChemicalBook.
- Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.
- Synthesis of 2'-acetoxybiphenyl-2-carboxylic Acid and Its Derivatives as Potential Anti-Inflamm
- Process for the preparation of 2-phenylphenol and its sodium salt.
- Synthesis of 2′-hydroxybiphenyl-2-ylphosphinic acid.
- Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of N
- Synthesis and Reactivity of 2-Acetylthiophenes Deriv
- 2-Acetylbiphenyl | 2142-66-7. Biosynth.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
- 2-Phenylphenol. Wikipedia.
- Application Note and Protocol: Fries Rearrangement of 2-Acetyl-4-methylphenyl benzo
- (1,1'-Biphenyl)-2-ol. PubChem.
- Suzuki Coupling. Organic Chemistry Portal.
- Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids.
- The Suzuki Reaction. [No Source Found].
- 2-hydroxybiphenyl – Knowledge and References. Taylor & Francis.
- Fries Rearrangement. Organic Chemistry Portal.
- C–H activation of 2-phenyl pyridine with benzyl chloride by acylation.
- Discovery of alkoxyl biphenyl derivatives bearing dibenzo[c,e]azepine scaffold as potential dual inhibitors of P-glycoprotein and breast cancer resistance protein. PubMed.
- SCHEME 1. Reaction catalyzed by 2-hydroxybiphenyl 3-monooxygenase.
- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
- 1-((1,1'-Biphenyl)-2-yl)ethan-1-one. PubChem.
- 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI.
- Novel pyridine-based Pd(II)
- Fries Rearrangement. Alfa Chemistry.
- Suzuki reaction. Wikipedia.
- gallacetophenone. Organic Syntheses Procedure.
- Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage. PubMed.
- Axially Chiral 2-Hydroxybiaryls by Palladium-Catalyzed Enantioselective C–H Activ
- 2-Hydroxybiphenyl | CAS No- 90-43-7. Simson Pharma Limited.
- C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach. MDPI.
- 2-Hydroxybiphenyl. ChemBK.
- Biocatalytic Friedel–Crafts Acylation and Fries Reaction.
- Fries rearrangement – Knowledge and References. Taylor & Francis.
- 2-Cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide, a new fungicide. PubMed.
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- 11. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Versatile Pd(II)-Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Axially Chiral 2-Hydroxybiaryls by Palladium-Catalyzed Enantioselective C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ocf.berkeley.edu [ocf.berkeley.edu]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to 2-Acetoxybiphenyl Synthesis: A Comparative Benchmarking Study
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. 2-Acetoxybiphenyl, a valuable building block in the synthesis of various pharmaceuticals and functional materials, is no exception. Its preparation can be approached through several synthetic routes, each with its own set of advantages and drawbacks. This guide provides an in-depth, objective comparison of the primary methods for synthesizing 2-acetoxybiphenyl, supported by experimental data and protocols to inform your selection of the most suitable pathway for your research and development needs.
Introduction: The Significance of the Biphenyl Moiety
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The strategic placement of functional groups on this framework is crucial for modulating pharmacological activity. 2-Acetoxybiphenyl serves as a versatile precursor, with the acetoxy group readily convertible to a hydroxyl group, providing a handle for further chemical transformations.
This guide will dissect and benchmark the following synthetic strategies:
-
Direct Acetylation of 2-Hydroxybiphenyl: The most straightforward approach.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern and versatile methods for constructing the biphenyl core, including the Suzuki-Miyaura and Heck couplings.
-
Classical Ullmann Condensation: A traditional copper-catalyzed approach to biaryl synthesis.
-
Friedel-Crafts Acylation Followed by Baeyer-Villiger Oxidation: A two-step route involving the formation of an acetylbiphenyl intermediate.
-
Green Chemistry Approach: Lipase-Catalyzed Acetylation: An environmentally benign enzymatic method.
We will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of these methods based on yield, reaction conditions, scalability, cost-effectiveness, and safety considerations.
Method 1: Direct Acetylation of 2-Hydroxybiphenyl
The most direct route to 2-acetoxybiphenyl is the esterification of commercially available 2-hydroxybiphenyl. This is typically achieved through acylation with acetic anhydride, often in the presence of a base catalyst such as pyridine or a solid catalyst.
Causality of Experimental Choices
The choice of catalyst is critical in this transformation. Pyridine acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium ion, and also serves as a base to neutralize the acetic acid byproduct.[1] The reaction is typically run at room temperature to avoid potential side reactions.[1] An excess of acetic anhydride is often used to drive the reaction to completion.[1]
Experimental Protocol: Acetylation of 2-Hydroxybiphenyl
Materials:
-
2-Hydroxybiphenyl
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Toluene
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
Dissolve 2-hydroxybiphenyl (1.0 eq) in anhydrous pyridine (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5-2.0 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.[2]
-
Quench the reaction by the addition of methanol.
-
Remove the pyridine and excess acetic anhydride under reduced pressure. Co-evaporate with toluene (3x) to ensure complete removal of pyridine.[1]
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford pure 2-acetoxybiphenyl.[3][4]
Data Summary
| Parameter | Value | Reference |
| Typical Yield | >90% | [5] |
| Reaction Time | 1-4 hours | [1] |
| Temperature | 0 °C to Room Temperature | [1][2] |
| Key Reagents | Acetic Anhydride, Pyridine | [1][2] |
Method 2: Palladium-Catalyzed Cross-Coupling Reactions
Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions for the construction of C-C bonds. The Suzuki-Miyaura and Heck reactions are particularly powerful for the synthesis of biaryls.[6][7][8] In this context, the biphenyl core of 2-hydroxybiphenyl is first synthesized, followed by acetylation as described in Method 1.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction involves the coupling of an aryl halide (e.g., 2-bromophenol) with an arylboronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base.[9] This method is widely favored due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[6]
The choice of palladium catalyst, ligand, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling. A Pd(0) species, often generated in situ from a Pd(II) precursor, is the active catalyst. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base is required to activate the boronic acid for transmetalation. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Materials:
-
2-Bromophenol
-
Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl Acetate
-
Saturated Ammonium Chloride Solution
Procedure:
-
To a reaction flask, add 2-bromophenol (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-hydroxybiphenyl by column chromatography or recrystallization.
-
The purified 2-hydroxybiphenyl can then be acetylated as described in Method 1.
Data Summary (for the coupling step)
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [5] |
| Reaction Time | 2-12 hours | [10] |
| Temperature | 80-100 °C | [10] |
| Key Reagents | Aryl Halide, Arylboronic Acid, Pd Catalyst, Base | [6][9] |
Method 3: Classical Ullmann Condensation
The Ullmann condensation is a classical method for forming biaryl ethers and, in its coupling variant, biaryls. It typically involves the copper-catalyzed reaction of an aryl halide.[11][12] For the synthesis of 2-hydroxybiphenyl, this could involve the coupling of 2-chlorophenol with benzene or a self-coupling of a suitable precursor. However, the classic Ullmann conditions are often harsh, requiring high temperatures and stoichiometric amounts of copper.[12]
Causality of Experimental Choices
The traditional Ullmann reaction relies on the high-temperature reaction of an aryl halide with copper powder.[13] The high temperatures are necessary to overcome the activation energy for the oxidative addition of the aryl halide to the copper surface. Modern modifications often use copper salts and ligands to facilitate the reaction at lower temperatures.[11]
Experimental Protocol: Ullmann-type Synthesis of a Biphenyl Derivative
Materials:
-
1-Iodo-2-nitrobenzene
-
Copper powder
-
Sand
Procedure (Illustrative for a related biphenyl synthesis):
-
In a test tube, mix 1-iodo-2-nitrobenzene (1.0 eq), copper powder (3.0 eq), and sand.[13]
-
Heat the mixture in a sand bath to approximately 350 °C for 20-30 seconds.[13]
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent and purify by column chromatography.
Note: This protocol is for the synthesis of 2,2'-dinitrobiphenyl and illustrates the harsh conditions often required for classical Ullmann couplings. The synthesis of 2-hydroxybiphenyl via an Ullmann-type reaction would require significant optimization to achieve reasonable yields under milder conditions.
Data Summary
| Parameter | Value | Reference |
| Typical Yield | Variable, often moderate | [13] |
| Reaction Time | Short (at high temp) to several hours | [13] |
| Temperature | Often > 200 °C | [11][12] |
| Key Reagents | Aryl Halide, Copper | [11][13] |
Method 4: Friedel-Crafts Acylation and Baeyer-Villiger Oxidation
This two-step approach involves first introducing an acetyl group onto the biphenyl backbone via a Friedel-Crafts acylation, followed by a Baeyer-Villiger oxidation to convert the ketone to an ester.
Friedel-Crafts Acylation of Biphenyl
The Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) typically yields a mixture of isomers, with 4-acetylbiphenyl being the major product due to steric hindrance at the ortho positions.[14] Achieving high selectivity for 2-acetylbiphenyl is challenging.
The regioselectivity of the Friedel-Crafts acylation is governed by both electronic and steric factors. The phenyl group is an ortho, para-director. While the para position is electronically favored, the steric bulk of the acetylating agent and the catalyst complex can significantly favor substitution at the less hindered para position.
Baeyer-Villiger Oxidation of 2-Acetylbiphenyl
Assuming 2-acetylbiphenyl can be obtained, its oxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the desired 2-acetoxybiphenyl.[15][16] The migratory aptitude in the Baeyer-Villiger reaction dictates that the aryl group migrates preferentially over the methyl group.[17]
Materials:
-
2-Acetylbiphenylene
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Chloroform
Procedure:
-
Dissolve 2-acetylbiphenylene in chloroform.
-
Add a solution of m-CPBA in chloroform and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with a solution of sodium sulfite and then with sodium bicarbonate solution.
-
Dry the organic layer and concentrate to obtain the crude 2-acetoxybiphenylene, which can be purified by chromatography or recrystallization.[15]
Data Summary
| Parameter | Value | Reference |
| Typical Yield (Oxidation) | Good to excellent | [15] |
| Reaction Time (Oxidation) | Several hours | [15] |
| Temperature (Oxidation) | Room Temperature | [15] |
| Key Reagents (Oxidation) | Peroxy Acid (e.g., m-CPBA) | [15][16] |
Method 5: Green Chemistry Approach: Lipase-Catalyzed Acetylation
In line with the principles of green chemistry, enzymatic catalysis offers a mild, selective, and environmentally friendly alternative to traditional chemical methods.[18][19] Lipases are particularly effective for esterification reactions.[20]
Causality of Experimental Choices
Lipases can catalyze the acylation of alcohols and phenols in non-aqueous media.[20] Vinyl acetate is often used as the acyl donor in these reactions because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, thus driving the reaction equilibrium towards the product. The choice of lipase is crucial for achieving high conversion and selectivity.
Experimental Protocol: Lipase-Catalyzed Acetylation of a Hydroxybiaryl
Materials:
-
Racemic 1-(2-ethoxyphenyl)naphthalen-2-ol (a model hydroxybiaryl)
-
Lipase (e.g., from Pseudomonas or Burkholderia species)
-
Vinyl Acetate
-
Sodium Carbonate
-
Organic Solvent (e.g., hexane)
Procedure (for a dynamic kinetic resolution, adaptable for simple acetylation):
-
To a solution of the hydroxybiaryl (1.0 eq) in a suitable organic solvent, add the lipase and sodium carbonate.
-
Add vinyl acetate as the acylating agent.
-
Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by HPLC or TLC.
-
Upon completion, filter off the enzyme.
-
Wash the organic solution with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.[21]
Data Summary
| Parameter | Value | Reference |
| Typical Yield | Can be >99% | [21] |
| Reaction Time | 18-24 hours | [21] |
| Temperature | Room Temperature | [21] |
| Key Reagents | Lipase, Vinyl Acetate | [20][21] |
Comparative Analysis
| Method | Advantages | Disadvantages | Scalability | Green Chemistry Metrics |
| Direct Acetylation | High yield, simple procedure, readily available starting materials. | Use of pyridine (toxic, unpleasant odor), potential for waste generation. | Excellent | Moderate E-Factor due to solvent and base usage.[18] |
| Suzuki-Miyaura Coupling | High yield, excellent functional group tolerance, mild conditions, commercially available reagents.[6][9] | Cost of palladium catalyst, potential for metal contamination in the final product. | Good, widely used in industry.[22] | Good atom economy, but catalyst and ligand contribute to waste. |
| Ullmann Condensation | Uses inexpensive copper catalyst. | Harsh reaction conditions (high temperature), often requires stoichiometric copper, moderate yields.[11][12] | Limited for complex molecules due to harsh conditions. | Poor, high energy consumption and metal waste. |
| Friedel-Crafts/Baeyer-Villiger | Utilizes fundamental organic reactions. | Poor regioselectivity in Friedel-Crafts acylation of biphenyl, multi-step process.[14] | Challenging due to isomerization and separation issues. | High E-Factor due to Lewis acid, solvents, and multiple steps. |
| Lipase-Catalyzed Acetylation | Mild reaction conditions, high selectivity, environmentally friendly (biodegradable catalyst).[20] | Longer reaction times, cost and stability of the enzyme can be a concern. | Potentially good, especially with immobilized enzymes. | Excellent, low E-Factor, uses renewable catalysts.[19] |
Visualization of Synthetic Pathways
Direct Acetylation Workflow
Caption: Workflow for the direct acetylation of 2-hydroxybiphenyl.
Suzuki-Miyaura Coupling followed by Acetylation
Caption: Two-stage synthesis of 2-acetoxybiphenyl via Suzuki-Miyaura coupling.
Conclusion and Recommendations
The choice of synthetic route for 2-acetoxybiphenyl is highly dependent on the specific requirements of the project, including scale, purity requirements, cost constraints, and environmental considerations.
-
For laboratory-scale synthesis where high yield and simplicity are paramount, direct acetylation of 2-hydroxybiphenyl is the most practical and efficient method.
-
When structural diversity is required, and various substituted biphenyls are the ultimate targets, the Suzuki-Miyaura coupling offers unparalleled versatility for constructing the biphenyl core, which can then be functionalized. Its scalability also makes it a strong candidate for industrial applications.[22]
-
For researchers focused on sustainable and green chemistry , the lipase-catalyzed acetylation presents an excellent, albeit potentially slower, alternative that minimizes hazardous waste and operates under mild conditions.
-
The Ullmann condensation and the Friedel-Crafts/Baeyer-Villiger route are generally less favorable for this specific target due to harsh conditions and poor selectivity, respectively. However, they remain important reactions in the broader context of organic synthesis.
By carefully considering the trade-offs presented in this guide, researchers can select the optimal synthetic strategy to efficiently and effectively produce 2-acetoxybiphenyl for their specific needs.
References
-
O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. (2021). [Link]
-
How can I get acetylation with acetic anhydride and prydine? ResearchGate. (2014). [Link]
-
Experiment 2: Recrystallization. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. (2018). [Link]
-
Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles. ResearchGate. (2024). [Link]
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. (2005). [Link]
-
Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. Asian Journal of Organic & Medicinal Chemistry. (2022). [Link]
-
Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC - NIH. (2015). [Link]
-
Kinetic studies on lipase-catalyzed acetylation of 2-alkanol with vinyl acetate in organic solvent. PubMed. (2003). [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. (2023). [Link]
-
Biphenylenes. Part XVI. Preparation and Baeyer–Villiger oxidation of some 2-acetylbiphenylenes. Journal of the Chemical Society C. (1967). [Link]
-
A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. [Link]
-
Recent advancements review Suzuki and Heck reactions catalyzed by metalloporphyrins. ResearchGate. (2023). [Link]
-
Baeyer–Villiger oxidation. L.S.College, Muzaffarpur. (2020). [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. ResearchGate. (2023). [Link]
-
Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. ResearchGate. (2015). [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. (2023). [Link]
-
What is the best work-up for acetic anhydride/pyradine acetylation? ResearchGate. (2019). [Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]
-
A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the. CORE. (2012). [Link]
-
METRICS. Green Chemistry Toolkit. [Link]
-
Experiment 2: Recrystallization: The Purification of Crystalline Organic Compounds. Scribd. [Link]
-
Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. MDPI. (2010). [Link]
-
Dynamic Kinetic Resolution of 2‐Hydroxybiaryl Atropisomers via Lipase‐Catalyzed Enantioselective O‐Acylation. (2017). [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Green Chemistry Metrics, A Review. MDPI. (2022). [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. (2023). [Link]
-
CHM 252 Organometallics: Comparing Suzuki and Heck Reactions & How to Use Them Part 14. YouTube. (2021). [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers. (2022). [Link]
- Process for the preparation of 2-chlorophenol.
-
LIPASE-CATALYSED ACYLATION OF PROSTANOIDS. [Link]
-
(E)-Selective Friedel–Crafts acylation of alkynes to β-chlorovinyl ketones: defying isomerizations in batch reactions by flow chemistry approaches. RSC Publishing. (2017). [Link]
-
Lipase-catalyzed second-order asymmetric transformations as resolution and synthesis strategies for chiral 5-(acyloxy)-2(5H). SciSpace. (1995). [Link]
-
Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclometallated Pd(II) complex. Chemical Review and Letters. (2020). [Link]
-
Selected Green Chemistry Metrics for Educators. YouTube. (2015). [Link]
-
Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (2024). [Link]
-
Purification: How To. Department of Chemistry : University of Rochester. [Link]
-
Bayer-Villiger Oxidations. Wipf Group. [Link]
-
Biocatalytic Friedel–Crafts Acylation and Fries Reaction. PMC - NIH. (2017). [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. NIH. (2023). [Link]
-
Lipase-Catalyzed Acetylation of 2a in Different Solvents. ResearchGate. [Link]
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Technical Guide: Strategic Protection of Sterically Hindered Phenols
Executive Summary: The Steric Wall
In drug development, hindered phenols (e.g., Propofol derivatives, antioxidant pharmacophores, tyrosine analogs) present a unique synthetic challenge. The ortho-substituents (tert-butyl, isopropyl) create a "steric wall" that blocks the trajectory of incoming electrophiles, rendering standard Williamson ether syntheses (
This guide provides a head-to-head analysis of the three most viable protecting group strategies for these substrates: Methoxymethyl (MOM) , tert-Butyldimethylsilyl (TBDMS) , and Benzyl (Bn) . unlike standard guides, we focus specifically on overcoming the steric barrier.
The "Expert Insight" Takeaway
Do not use standard reagents. TBDMSCl and Benzyl Bromide will fail on 2,6-di-tert-butylphenol systems. You must shift to Triflates (TBDMSOTf) or Oxonium mechanisms (MOM-Cl) to bypass the steric wall.
The Contenders: Head-to-Head Analysis
Candidate A: Methoxymethyl Ether (MOM)
The "Trojan Horse"
MOM protection is the gold standard for steric bulk. Because the reaction proceeds via a highly reactive, small oxonium ion intermediate (
-
Mechanism:
-like character allows attack by the hindered phenol. -
Best For: Substrates requiring absolute stability to strong bases (n-BuLi, LDA) and reducing agents.
-
The Catch: MOMCl is a potent carcinogen. Process safety regulations often kill this route in scale-up unless closed systems are available.
Candidate B: Silyl Ethers (TBDMS)
The "Process Favorite" Standard silylation (TBDMSCl + Imidazole) is useless here. However, using the highly reactive TBDMS-Triflate (TBDMSOTf) forces the reaction to completion.
-
Mechanism: The triflate leaving group creates a "harder," more electrophilic silicon center.
-
Best For: Acid-sensitive synthetic sequences. Deprotection is mild (TBAF) and orthogonal to esters/benzyls.
-
The Catch: Silyl groups can migrate under basic conditions, though hindered phenols suppress this migration.
Candidate C: Benzyl Ether (Bn)
The "Stable Classic" (Reimagined) Standard benzylation (BnBr + NaH) results in low yields and elimination byproducts due to the forcing temperatures required. The solution is Dudley’s Reagent (2-benzyloxy-1-methylpyridinium triflate), which allows benzylation under neutral conditions.
-
Mechanism: Thermal decomposition generates a benzyl cation-like species that alkylates the phenol.
-
Best For: Late-stage hydrogenolysis deprotection (
, Pd/C). -
The Catch: Dudley's reagent is expensive compared to BnBr.
Performance Matrix: Experimental Data
The following data summarizes typical yields for the protection of 2,6-di-tert-butylphenol (a model hindered substrate).
| Feature | MOM Ether | TBDMS Ether | Benzyl Ether (Standard) | Benzyl Ether (Dudley) |
| Reagent | MOMCl / DIPEA | TBDMSOTf / 2,6-Lutidine | BnBr / NaH / DMF | Benzyloxypyridinium Tf |
| Reaction Time | 2 - 4 h | 1 - 2 h | 24 - 48 h | 12 - 24 h |
| Yield (Isolated) | 92 - 96% | 94 - 98% | < 30% (Complex mix) | 85 - 90% |
| Stability: Acid | Poor (Cleaves < pH 4) | Moderate (Cleaves < pH 2) | Excellent | Excellent |
| Stability: Base | Excellent (n-BuLi compatible) | Good (Stable to mild base) | Excellent | Excellent |
| Deprotection | 6M HCl or | TBAF (Fluoride) | ||
| Process Risk | High (Carcinogen) | Low | Moderate (Thermal) | Low |
Decision Logic & Mechanism
The following diagram illustrates the decision pathway for selecting the correct group based on downstream chemistry and the mechanistic "steric wall" concept.
Caption: Decision tree for hindered phenol protection, highlighting the necessity of reactive electrophiles (Triflates/Oxoniums) to overcome ortho-substitution barriers.
Validated Experimental Protocols
These protocols are designed specifically for hindered substrates. Do not substitute reagents (e.g., do not swap TBDMSOTf for TBDMSCl) without expecting yield loss.
Protocol A: High-Yield Silylation (TBDMSOTf)
Use this for general protection where fluoride deprotection is acceptable.
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Dissolve the hindered phenol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.5 M concentration).
-
Base: Add 2,6-Lutidine (1.5 equiv). Note: Lutidine is less nucleophilic than pyridine/DMAP and reduces acyl-transfer side reactions, but strong enough to scavenge TfOH.
-
Addition: Cool to 0°C. Add TBDMSOTf (1.2 equiv) dropwise.
-
Why: The triflate is hyper-reactive and will silylate the phenol before steric repulsion pushes it away.
-
-
Monitor: Warm to Room Temperature (RT). TLC usually indicates completion within 1 hour.
-
Workup: Quench with saturated
. Extract with DCM.[1][2] Wash with 1M HCl (to remove lutidine) and Brine. -
Validation:
NMR will show the disappearance of the phenolic -OH (usually >5.0 ppm) and appearance of Si-Me signals near 0.0 ppm.
Protocol B: MOM Protection (The "Green" Alternative)
Use this if you must avoid carcinogenic MOMCl.
-
Reagents: Use Dimethoxymethane (Solvent/Reagent) and Phosphorus Pentoxide (
). -
Procedure: Dissolve phenol in Dimethoxymethane (excess). Add
(1.0 - 1.5 equiv) portion-wise at RT. -
Mechanism:
acts as a desiccant and Lewis acid, generating the reactive oxonium species in situ from the acetal solvent. -
Workup: Decant the liquid from the gummy
residue into saturated . -
Note: This method avoids handling gaseous/volatile bis(chloromethyl)ether byproducts common in MOMCl synthesis.
References
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed.[3] Wiley-Interscience. (The definitive source for stability data).
-
Dudley, G. B., et al. "A New Reagent for the Benzylation of Alcohols." Journal of Organic Chemistry, 2004. (Describes the neutral benzylation of hindered substrates).
-
Corey, E. J., & Venkateswarlu, A. "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Ethers." Journal of the American Chemical Society, 1972. (Foundational work, though modern OTf modifications are required for hindered phenols).
-
Evans, D. A. "pKa Table and Protecting Group Stability." Harvard University Chemistry Resources. (Authoritative reference for stability ranges).
Sources
Safety Operating Guide
Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 2-Acetoxybiphenyl
For the diligent researcher, the lifecycle of a chemical reagent extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is the final, critical step in ensuring the safety of our colleagues, the integrity of our facilities, and the protection of our environment. This guide provides a comprehensive, experience-driven protocol for the proper disposal of 2-Acetoxybiphenyl, ensuring that your laboratory's practices are safe, compliant, and scientifically sound.
Core Directive: Understanding the "Why" Behind the Waste Stream
The causality for professional disposal lies in its physical and environmental properties. The material is insoluble in water and may persist in the environment.[1] Releasing such compounds into aquatic ecosystems can have unforeseen long-term consequences. Therefore, the guiding principle for the disposal of 2-Acetoxybiphenyl is environmental stewardship and adherence to best laboratory practices , treating it as a non-hazardous chemical waste that requires professional handling.
Immediate Safety & Handling Protocols
Even with non-hazardous materials, a culture of safety is non-negotiable. Consistent and correct use of Personal Protective Equipment (PPE) is a self-validating system for minimizing unforeseen risks.
Step 1: Personal Protective Equipment (PPE)
Before handling 2-Acetoxybiphenyl for disposal, ensure you are wearing the following:
-
Safety Goggles: Always wear ANSI-rated or EN 166 equivalent safety goggles or glasses with side shields.[2]
-
Nitrile Gloves: Protective gloves are essential to prevent skin contact.[2]
-
Laboratory Coat: A standard lab coat will protect your clothing and skin from potential contamination.[2]
Step 2: Engineering Controls
All handling and preparation for disposal should be conducted within a well-ventilated area, such as a chemical fume hood. This prevents the inhalation of any fine dust or particulates.[1]
On-Site Waste Management: A Step-by-Step Protocol
Proper segregation and containment at the point of generation are critical for a safe and efficient disposal process.
1. Waste Identification and Collection:
- Collect all solid 2-Acetoxybiphenyl waste, including contaminated consumables like weighing paper or filter paper, in a dedicated container.
- This is a solid, crystalline substance.[1] Sweep or carefully transfer the material to avoid creating dust.[1]
2. Container Selection:
- Use a chemically compatible, sealable container. A high-density polyethylene (HDPE) or glass wide-mouth bottle with a screw-top lid is ideal.
- Ensure the container is clean and dry before use. Do not reuse a container that previously held incompatible chemicals, such as strong acids or oxidizers.[3]
3. Labeling:
- Immediately label the waste container. The label must be clear, legible, and securely affixed. Include the following information:
- The words "Non-Hazardous Chemical Waste"
- Full Chemical Name: "2-Acetoxybiphenyl"
- CAS Number (if known): 23423-53-2
- An estimate of the quantity
- The date of accumulation
- Your name and laboratory information
4. Storage:
- Store the sealed waste container in a designated, secondary containment area away from incompatible materials, particularly strong oxidizing agents.[3]
- The storage area should be cool, dry, and well-ventilated.[1]
Data Presentation: Summary of Key Information
The following table summarizes essential data, primarily based on the 4-Acetoxybiphenyl isomer, to inform your risk assessment and handling procedures.
| Parameter | Guideline | Source(s) |
| Chemical Name | 2-Acetoxybiphenyl (Guidance based on 4-Acetoxybiphenyl) | |
| CAS Number | 148-86-7 (for 4-Acetoxybiphenyl) | [1] |
| Physical State | Solid, Crystalline | [1] |
| Hazard Classification | Not classified as hazardous under GHS/OSHA criteria. | [1] |
| Primary Disposal Route | Collection for disposal by a licensed professional waste disposal service. | [4] |
| Environmental Concerns | Insoluble in water; may persist in the environment. Should not be released into the environment. | [1] |
| Incompatible Materials | Strong oxidizing agents. | [3] |
Logical Workflow for Disposal
The decision-making process for the disposal of 2-Acetoxybiphenyl can be visualized as a clear, logical workflow. This ensures that all safety and regulatory checks are completed before the material is removed from the laboratory.
Caption: Disposal workflow for 2-Acetoxybiphenyl.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ensure PPE: If not already worn, don appropriate PPE, including respiratory protection if a large amount of dust is generated.
-
Containment: Prevent the spill from spreading or entering drains.
-
Clean-up: Carefully sweep up the solid material.[3] Use non-sparking tools if there is any remote fire risk. Place the collected material into your designated, labeled waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) office, following local protocols.
The Final Step: Professional Disposal
Under no circumstances should 2-Acetoxybiphenyl be disposed of in the regular trash or washed down the drain.[1] The only acceptable final disposal method is through your institution's EHS program or a licensed professional waste disposal company.[4] These organizations are equipped to handle chemical waste in compliance with all local and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States. They will ensure the material is transported, stored, and ultimately disposed of in a manner that is safe and environmentally sound.
By following this guide, you contribute to a robust culture of safety and responsibility, ensuring that your valuable research leaves a positive legacy without unintended environmental cost.
References
-
Durham Technical Community College. (n.d.). Safety Data Sheet: Potassium phosphate tribasic. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
